4-Methylpyridine-3-Boronic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXFMIDIRZPCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376385 | |
| Record name | 4-Methylpyridine-3-Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148546-82-1 | |
| Record name | 4-Methylpyridine-3-Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Methylpyridine-3-Boronic Acid
This document provides a comprehensive overview of the prevalent synthesis protocols for this compound, a key building block in medicinal chemistry and organic synthesis. Notably, it serves as a crucial intermediate in the preparation of pharmaceuticals such as the anti-AIDS drug Nevirapine.[1][2] The guide details the synthesis of the necessary precursor, 3-bromo-4-methylpyridine, and the subsequent borylation to yield the target compound.
Synthesis of Precursor: 3-Bromo-4-methylpyridine
A common route to this compound begins with the synthesis of its halogenated precursor, 3-bromo-4-methylpyridine. A method for this preparation involves a two-step process starting from 4-methyl-3-nitropyridine.[3]
Reaction Pathway: Synthesis of 3-Bromo-4-methylpyridine
The synthesis proceeds via the reduction of a nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the bromine atom.
Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine[3]
Step 1: Synthesis of 4-Methyl-3-aminopyridine
-
To a solution of 4-methyl-3-nitropyridine in methanol, add a suitable hydrogenation catalyst (e.g., Pd/C).
-
Perform hydrogenation reduction under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Remove the catalyst by suction filtration.
-
Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.
Step 2: Synthesis of 3-Bromo-4-methylpyridine
-
Under a cold bath (-10°C to 0°C), add 4-methyl-3-aminopyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol).
-
Cool the mixture to -5°C.
-
Slowly add bromine (0.3 mol) dropwise over 30-35 minutes.
-
While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite dropwise over approximately 1 hour.
-
After the addition is complete, continue stirring for 30 minutes at <0°C.
-
Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, keeping the temperature below 20°C.
-
Extract the reaction solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-methylpyridine.
Quantitative Data
| Product | Starting Material | Reagents | Yield | Reference |
| 3-Bromo-4-methylpyridine | 4-Methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | 95% | [3] |
Synthesis of this compound
The most common and scalable method for preparing pyridinylboronic acids is through a halogen-metal exchange followed by borylation. This typically involves the formation of an organometallic intermediate (Grignard or organolithium) from the corresponding halopyridine.
Reaction Pathway: Halogen-Metal Exchange and Borylation
This process involves the formation of a Grignard reagent from 3-bromo-4-methylpyridine, which then reacts with a trialkyl borate ester. Subsequent acidic workup yields the final boronic acid.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Formation of 4-Methylpyridine-3-Boronic Acid
Abstract
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methyl-3-pyridyl moiety. This document provides a comprehensive technical overview of the primary synthetic routes for its formation. Key methodologies, including halogen-metal exchange followed by borylation and palladium-catalyzed Miyaura borylation, are discussed in detail. This guide includes reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate its practical application in a research and development setting.
Introduction
Pyridineboronic acids are indispensable reagents in modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals. Among these, this compound serves as a crucial intermediate for introducing a substituted pyridine ring, a common scaffold in drug discovery. The stability of 3-pyridylboronic acids is generally good, making them reliable coupling partners. This guide focuses on the core mechanisms and practical protocols for the synthesis of this compound.
Primary Synthetic Mechanisms
The formation of this compound is predominantly achieved through two robust and widely adopted synthetic strategies.
Halogen-Metal Exchange followed by Borylation
This is the most fundamental and cost-effective method for preparing pyridylboronic acids, especially for large-scale synthesis. The mechanism involves two main steps: the formation of an organometallic intermediate from a halopyridine, followed by its reaction with a boron electrophile.
Mechanism:
-
Lithiation: A suitable starting material, such as 3-bromo-4-methylpyridine, undergoes a halogen-metal exchange with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C to -40 °C) to form the highly reactive 4-methyl-3-lithiopyridine intermediate.[1][2]
-
Borylation: The lithiated intermediate acts as a nucleophile and attacks an electrophilic boron reagent, such as triisopropyl borate or trimethyl borate. This forms a borate complex.
-
Hydrolysis: The reaction is quenched with an aqueous acid, which hydrolyzes the borate ester to yield the final this compound. Often, the boronic acid is isolated as its more stable boroxine anhydride, which can be converted back to the acid or used directly.[1]
A significant improvement to this protocol is the "in situ quench" method, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate.[1] This technique is advantageous because the lithium-halogen exchange is much faster than the reaction between n-BuLi and the borate ester. The generated 3-lithiopyridine intermediate is immediately trapped by the borate ester present in the reaction mixture, which minimizes side reactions and allows the reaction to be conducted at higher temperatures (e.g., -40 °C or even 0 °C) with high yields.[1]
Reaction Pathway Diagram:
References
Spectroscopic and Analytical Profile of 4-Methylpyridine-3-Boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Methylpyridine-3-Boronic Acid. This key building block is instrumental in various synthetic applications, particularly in the development of novel pharmaceutical agents and materials. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and established analytical protocols to offer a robust framework for its characterization.
Chemical Identity and Physical Properties
| Parameter | Value |
| IUPAC Name | (4-methylpyridin-3-yl)boronic acid |
| CAS Number | 148546-82-1 |
| Molecular Formula | C₆H₈BNO₂ |
| Molecular Weight | 136.94 g/mol |
| Appearance | White to off-white powder[1] |
| SMILES | CC1=C(C=NC=C1)B(O)O |
Spectroscopic Data
The following tables summarize the expected and theoretical spectroscopic data for this compound. These values are derived from analyses of structurally related compounds, such as 4-methylpyridine and other pyridine-boronic acids, and from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of this compound.
Table 2.1.1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | s | 1H | H2 (proton on C2) |
| ~8.4-8.6 | d | 1H | H6 (proton on C6) |
| ~7.2-7.4 | d | 1H | H5 (proton on C5) |
| ~2.4-2.6 | s | 3H | CH₃ (methyl protons) |
| ~5.0-6.0 | br s | 2H | B(OH)₂ (boronic acid protons) |
Predicted solvent: DMSO-d₆. Chemical shifts are estimates based on the known electronic effects of a boronic acid group on a pyridine ring and data from 4-methylpyridine.
Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C2 |
| ~145-150 | C6 |
| ~140-145 | C4 |
| ~125-130 | C5 |
| ~120-125 | C3 (carbon bearing the boronic acid) |
| ~20-25 | CH₃ |
Predicted solvent: DMSO-d₆. The carbon atom attached to the boron (C3) is expected to be broad and may be difficult to observe due to quadrupolar relaxation.
Table 2.1.3: Predicted ¹¹B NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Linewidth | Assignment |
| ~28-32 | Broad | Trigonal sp² Boron |
The chemical shift of the boron atom is indicative of its trigonal planar geometry.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 2.2.1: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (from CH₃) |
| 1610-1580 | Medium-Strong | C=N and C=C stretching in the pyridine ring |
| 1400-1300 | Strong | B-O stretch |
| 1200-1100 | Medium | C-N stretch |
| ~800 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 2.3.1: Predicted Mass-to-Charge Ratios (m/z) for Key Ions
| Adduct/Fragment | Calculated m/z |
| [M+H]⁺ | 138.0721 |
| [M+Na]⁺ | 160.0540 |
| [M-H]⁻ | 136.0575 |
| [M+NH₄]⁺ | 155.0986 |
| [M+K]⁺ | 176.0280 |
| [M+H-H₂O]⁺ | 120.0621 |
Data is based on predicted values.[2] Experimental values may vary slightly.
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality spectroscopic data for this compound.
NMR Spectroscopy
A general workflow for NMR analysis is presented below.
References
An In-depth Technical Guide to the NMR Spectral Analysis of 4-Methylpyridine-3-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 4-methylpyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines predicted ¹H and ¹³C NMR spectral data, details a common synthetic methodology, and provides standardized protocols for NMR sample preparation and analysis.
Introduction
This compound is a versatile bifunctional reagent, featuring a pyridine ring which can act as a ligand or basic center, and a boronic acid moiety that can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in drug development pipelines.
Predicted NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds, including 4-methylpyridine, 3-pyridylboronic acid, and other substituted pyridine derivatives.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.60 | s | 1H | - | H-2 |
| ~8.50 | d | 1H | ~4.8 | H-6 |
| ~7.40 | d | 1H | ~4.8 | H-5 |
| ~2.40 | s | 3H | - | -CH₃ |
| ~8.20 (broad s) | 2H | - | B(OH)₂ |
Note: The chemical shifts of the B(OH)₂ protons are highly dependent on concentration, temperature, and solvent. This signal is often broad and may exchange with residual water in the solvent.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2 |
| ~148.0 | C-6 |
| ~145.0 | C-4 |
| ~138.0 | C-5 |
| ~130.0 (broad) | C-3 |
| ~20.0 | -CH₃ |
Note: The carbon atom attached to the boron (C-3) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the lithiation of a corresponding halopyridine followed by quenching with a borate ester.
Reaction Scheme:
Materials:
-
3-Bromo-4-methylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is approximately 2.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material and byproducts.
-
Adjust the pH of the aqueous layer to ~7.5 using a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or chromatography.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Due to the potential for boronic acids to form boroxines (cyclic anhydrides) in aprotic solvents, which can complicate spectra, protic solvents are often preferred.
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
¹³C NMR Analysis:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts will provide information on the electronic environment of each carbon atom.
Visualizations
Caption: Workflow for NMR Spectral Analysis.
Core Concepts in the Mass Spectrometry of Boronic Acids
An In-Depth Technical Guide to the Mass Spectrometry of 4-Methylpyridine-3-Boronic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a versatile building block in organic synthesis. Due to the specific challenges associated with boronic acids, this document outlines key considerations, experimental protocols, and expected data to facilitate accurate analysis.
The analysis of arylboronic acids by mass spectrometry presents unique challenges. These compounds are prone to dehydration, which can lead to the formation of cyclic boroxine structures, complicating spectral interpretation.[1] Therefore, analytical strategies often involve specific ionization techniques or derivatization to ensure accurate mass determination and structural elucidation.[1]
Electrospray Ionization (ESI) is a common and effective soft ionization technique for the analysis of polar compounds like this compound, often in conjunction with Liquid Chromatography (LC-MS).[2][3] This approach is advantageous as it often provides the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻ with minimal fragmentation, which is crucial for molecular weight confirmation.[1]
Experimental Workflow
A systematic approach is essential for the reliable mass spectrometric analysis of this compound. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₆H₈BNO₂ with a monoisotopic mass of approximately 137.065 Da.[4][5] The following tables summarize the predicted m/z values for common adducts and potential fragment ions that may be observed in ESI-MS.
Table 1: Predicted m/z for Molecular Ions and Adducts
| Ion Species | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 138.072 | Positive |
| [M+Na]⁺ | 160.054 | Positive |
| [M+K]⁺ | 176.028 | Positive |
| [M+NH₄]⁺ | 155.099 | Positive |
| [M-H]⁻ | 136.058 | Negative |
| [M+HCOO]⁻ | 182.063 | Negative |
| [M+CH₃COO]⁻ | 196.079 | Negative |
| Data sourced from PubChem predictions.[4] |
Table 2: Plausible Fragment Ions in MS/MS
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H - H₂O]⁺ | Dehydrated molecular ion | 120.061 |
| [M+H - B(OH)₃]⁺ or [M-H - B(OH)₂]⁻ | Loss of boric acid or borinic acid moiety | 92.065 |
| [C₅H₆N]⁺ | Pyridine ring after loss of methyl and boronic acid | 80.050 |
Proposed Fragmentation Pathway
Understanding the fragmentation of this compound is key to structural confirmation. The following diagram illustrates a plausible fragmentation pathway under positive ionization conditions. The most likely fragmentation events involve the loss of water and the cleavage of the C-B bond.
Caption: A proposed fragmentation pathway for this compound in positive ESI-MS/MS.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization may be required based on the specific instrumentation used.
A. Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.[6]
-
Working Solution: Dilute the stock solution with a mixture of methanol and water (50:50 v/v) to a final concentration range of 1-10 µg/mL.[6][7]
B. Liquid Chromatography (LC) Conditions
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating polar aromatic compounds.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A typical gradient could be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.[3]
-
Injection Volume: 1-5 µL.[3]
C. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.[3]
-
Capillary Voltage: 3.0 - 4.0 kV.[9]
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 - 450 °C.[9]
-
Mass Range: m/z 50 - 500.[7]
-
Data Acquisition:
-
Full Scan: To detect the molecular ion and any adducts.
-
Tandem MS (MS/MS): To induce fragmentation of the parent ion (e.g., m/z 138.1) and confirm its structure. Collision-induced dissociation (CID) is a common fragmentation method.
-
Conclusion
While the mass spectrometric analysis of this compound can be complicated by its tendency to dehydrate, a systematic approach using LC-MS with ESI provides a robust method for its characterization.[1] By carefully preparing the sample and optimizing LC and MS conditions, researchers can obtain reliable data for molecular weight confirmation and structural elucidation. The predicted data and fragmentation pathways outlined in this guide serve as a valuable reference for interpreting experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C6H8BNO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of 4-Methylpyridine-3-Boronic Acid in Organic Solvents: A Technical Guide
For Immediate Release
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for solvent selection and experimental design. The table below summarizes the key properties of 4-Methylpyridine-3-Boronic Acid.
| Property | Value | Source |
| Molecular Formula | C₆H₈BNO₂ | [1][2][3] |
| Molecular Weight | 136.94 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder or clear colorless to pale yellow liquid | [1] |
| Boiling Point (Predicted) | 327.4 ± 44.0 °C | [1] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 151.8 ± 28.4 °C | [1] |
| XLogP3 | 0.56 | [1] |
Understanding Solubility: Trends and Expectations
Due to the limited availability of specific solubility data for this compound, insights can be drawn from the behavior of analogous compounds, such as phenylboronic acid. Research on phenylboronic acid has revealed distinct solubility patterns in various organic solvents.[4][5] Generally, boronic acids exhibit higher solubility in polar aprotic solvents.
Based on these trends, the following solubility profile for this compound can be anticipated:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[4]
-
Moderate Solubility: Chlorinated solvents (e.g., chloroform) and alcohols (e.g., methanol, ethanol).[4]
-
Low to Very Low Solubility: Nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane).[4]
It is also important to consider that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature, potentially complicating solubility measurements.[6] Furthermore, the esterification of boronic acids, for instance by forming a pinacol ester, generally leads to a significant increase in solubility in organic solvents compared to the parent acid.[4]
Experimental Protocol for Solubility Determination: A Dynamic Approach
To obtain precise and reliable quantitative solubility data for this compound, an experimental approach is necessary. The dynamic method, which involves determining the temperature at which a known concentration of a solute dissolves completely in a solvent, is a well-established technique for this purpose.[6][7][8]
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath with programmable temperature control (precision ±0.1 °C)
-
Calibrated thermometer or temperature probe (precision ±0.1 °C)
-
Luminance probe or turbidity sensor
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[7]
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture at a constant, vigorous rate.[7]
-
Controlled Heating: Slowly and linearly increase the temperature of the circulating bath at a controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[8]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by visual observation.[8]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles of the solute disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.[7][8]
-
Data Collection: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the dynamic method for determining the solubility of this compound.
References
Technical Guide: Stability and Storage of 4-Methylpyridine-3-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Methylpyridine-3-Boronic Acid. Understanding the chemical stability of this versatile building block is critical for its effective use in research, development, and manufacturing of pharmaceuticals and other advanced materials. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for stability assessment.
Core Concepts: Stability Profile
This compound, like other arylboronic acids, is susceptible to degradation through several mechanisms. The primary pathways of concern are protodeboronation and oxidation. The pyridine ring and the boronic acid moiety both influence the molecule's reactivity and stability.
Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This results in the formation of 4-methylpyridine. This degradation is often catalyzed by aqueous acidic or basic conditions and can be exacerbated by elevated temperatures.
Oxidation: The boronic acid group can be oxidized, leading to the formation of various boric acid-related byproducts and potentially phenolic compounds. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can affect the solubility and reactivity of the material.
Recommended Storage and Handling Conditions
To ensure the long-term integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions based on available safety data sheets and general knowledge of arylboronic acids.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C (refrigerated).[3] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation by excluding oxygen. |
| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis and protodeboronation. |
| Light | Protect from light. | Minimizes light-catalyzed degradation. |
| Purity | Use high-purity, anhydrous solvents for solutions. | Impurities in solvents can catalyze degradation. |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent oxidative degradation of the boronic acid moiety. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting stability studies on this compound. These are based on standard pharmaceutical industry practices for forced degradation studies.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).
-
Peak Purity: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated analytical method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization:
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the pH of the aqueous phase to achieve good peak shape and resolution.
-
-
Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradants absorb (e.g., determined by UV-Vis spectroscopy). A PDA detector is recommended for peak purity analysis.
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Key Concepts
Logical Relationship of Storage and Stability
Caption: Key Factors Influencing Stability
Experimental Workflow for Stability Assessment
Caption: Workflow for Stability Assessment
Illustrative Signaling Pathway Inhibition
While there is no specific signaling pathway universally attributed to this compound, boronic acids are well-known for their ability to inhibit serine proteases. The following diagram illustrates this general mechanism, which is a common application for this class of compounds in drug development.
Caption: General Mechanism of Serine Protease Inhibition
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding and controlling the factors that contribute to its degradation, researchers can ensure the reliability and reproducibility of their results. Adherence to the recommended storage and handling conditions, along with the implementation of robust stability testing protocols, is paramount for maintaining the quality and integrity of this important chemical compound.
References
Commercial Availability and Technical Guide: 4-Methylpyridine-3-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, properties, and synthesis of 4-Methylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to source and utilize this versatile compound.
Commercial Availability
This compound is commercially available from a variety of suppliers, catering to different research and development needs. The availability ranges from small, research-scale quantities to bulk amounts, with purity levels typically varying between 90% and 99%. Below is a summary of offerings from several key suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number/Name | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | CDS003860 | Sold "as-is" | 250 mg | 148546-82-1 |
| ECHEMI | This compound | Industrial Grade (99%) | Inquire for bulk | 148546-82-1[1] |
| Thermo Scientific Chemicals | This compound, 90% | ≥88.0% (HPLC) | 1 g | 148546-82-1[2] |
| Synchem | un083 | 95% | Inquire | 148546-82-1[2] |
| ChemUniverse | This compound | Inquire | Inquire | 148546-82-1[3] |
| NINGBO INNO PHARMCHEM CO.,LTD | This compound | High Purity | Inquire for bulk | Not Specified[4] |
Additionally, the pinacol ester of this compound is also commercially available, which can be a useful alternative in certain synthetic applications.
Table 2: Commercial Suppliers of this compound, pinacol ester
| Supplier | Product Number/Name | Purity | Available Quantities | CAS Number |
| Boron Molecular | BM957 | Not Specified | Inquire | 1171891-31-8[5] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
Table 3: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈BNO₂ | [1] |
| Molecular Weight | 136.94 g/mol | [1] |
| Appearance | White to off-white powder or solid | [2] |
| Melting Point | >300 °C (for related Pyridine-4-boronic acid) | [6] |
| Boiling Point (Predicted) | 327.4 ± 44.0 °C | [1] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |
| SMILES | Cc1ccncc1B(O)O | |
| InChI | 1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 |
Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acids, including this compound, is well-documented in the scientific literature. A common and effective method involves a halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.
General Experimental Protocol: Synthesis of Pyridinylboronic Acids via Halogen-Metal Exchange
This protocol is a generalized procedure adapted from established methods for the synthesis of pyridinylboronic acids and can be tailored for the specific synthesis of this compound from 3-halo-4-methylpyridine.[7]
Materials:
-
3-Bromo-4-methylpyridine (or other suitable 3-halo-4-methylpyridine)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 3-bromo-4-methylpyridine, and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
Borylation: To the resulting solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.
Applications in Synthesis: The Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8][9]
Caption: The Suzuki-Miyaura coupling reaction of this compound with an aryl halide.
Synthetic Pathway Overview
The synthesis of pyridinylboronic acids can be achieved through several methods. The following diagram illustrates a general and widely used approach involving a halogen-metal exchange followed by borylation.
Caption: A general synthetic pathway for this compound.
References
- 1. echemi.com [echemi.com]
- 2. synchem.de [synchem.de]
- 3. chemuniverse.com [chemuniverse.com]
- 4. nbinno.com [nbinno.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. 1692-15-5 Cas No. | Pyridine-4-boronic acid | Apollo [store.apolloscientific.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylpyridine-3-boronic acid as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures. The inclusion of the 4-methylpyridine-3-yl moiety can significantly influence the physicochemical properties, bioactivity, and pharmacokinetic profiles of target compounds.
Introduction
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond by reacting an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of reactants, making it a favored method in drug discovery and development.
The 4-methyl-3-pyridyl scaffold is a valuable pharmacophore found in numerous biologically active compounds. Its incorporation can modulate properties such as solubility, metabolic stability, and target-binding affinity. These protocols and data aim to provide a practical guide for the efficient synthesis of 3-aryl-4-methylpyridines.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative Suzuki-Miyaura coupling reactions between this compound and various aryl bromides. The data highlights the influence of different catalysts, bases, and solvents on the reaction outcome, providing a valuable resource for reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (1:1) | Reflux | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | 88 |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (4:1) | 80 | 18 | 95 |
| 5 | 5-Bromo-1,3-dimethylpyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12 | 78 |
| 6 | 4-Bromobenzaldehyde | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 80 | 10 | 81 |
Experimental Protocols
The following are detailed protocols for typical Suzuki-Miyaura coupling reactions utilizing this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl bromide, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and water in a 1:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-aryl-4-methylpyridine product.
Protocol 2: Protocol for Electron-Deficient Aryl Halides with a Buchwald Ligand
This protocol is optimized for more challenging couplings with electron-deficient aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos to a dry Schlenk flask.
-
Inert Atmosphere: Seal the vessel and ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
General Mechanism of the Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship of Reaction Parameters
This diagram illustrates how different reaction parameters can be adjusted to optimize the outcome of the Suzuki-Miyaura coupling.
Caption: Key parameters for optimizing Suzuki-Miyaura reactions.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Methylpyridine-3-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-Methylpyridine-3-Boronic Acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the 3-substituted 4-methylpyridine motif.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoborane compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound is a valuable reagent in this context, as the resulting 3-aryl-4-methylpyridine structural unit is a key component in numerous biologically active compounds, including kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diaryl-palladium(II) complex. The base activates the boronic acid, facilitating this step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The 3-aryl-4-methylpyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The synthesis of libraries of 3-aryl-4-methylpyridine derivatives through Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. For instance, this core is present in inhibitors of c-Jun N-terminal kinase (JNK), a key target in inflammatory diseases and neurodegenerative disorders.
The Pivotal Role of 4-Methylpyridine-3-Boronic Acid in the Synthesis of Anti-HIV Drug Intermediate, Nevirapine
Central Islip, NY – December 25, 2025 – 4-Methylpyridine-3-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a critical starting material in the synthesis of key pharmaceutical intermediates. Notably, it serves as a precursor to 3-amino-4-methylpyridine, a crucial building block for the anti-AIDS drug Nevirapine. This application underscores the importance of pyridine-based boronic acids in developing efficient synthetic routes for life-saving medications.
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in the treatment of HIV-1 infection.[1][2] Its mechanism of action involves binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and ultimately prevents viral replication.[2][3] The synthesis of Nevirapine relies on the availability of high-purity intermediates, and the use of this compound provides a direct and efficient pathway to one such essential component.
Application in Drug Synthesis: A Precursor to a Nevirapine Intermediate
A key application of this compound is in the copper-catalyzed amination to produce 3-amino-4-methylpyridine. This reaction, detailed in patent literature, offers a streamlined, one-step process that circumvents the harsher conditions and lower yields associated with traditional synthetic methods.[4]
The general scheme for this transformation involves the reaction of this compound with an ammonia source in the presence of a metal oxide catalyst. This Chan-Lam coupling reaction provides a direct method for the formation of a carbon-nitrogen bond at the 3-position of the pyridine ring.[4]
Quantitative Data: Biological Activity of the Final Drug Product (Nevirapine)
While this compound is a starting material for an intermediate, the ultimate biological activity of the final drug, Nevirapine, demonstrates the significance of this synthetic route. The following table summarizes the inhibitory concentrations of Nevirapine against HIV-1.
| Compound | Target | Activity (IC50) | Cell Culture (IC50) |
| Nevirapine | HIV-1 Reverse Transcriptase | 84 nM | 40 nM |
Data sourced from PubMed.[5]
Experimental Protocols
Synthesis of 3-amino-4-methylpyridine from this compound
This protocol is adapted from the procedures outlined in patent CN104356057A.[4]
Materials:
-
This compound
-
Ammonia solution (28% mass concentration) or Ammonium Chloride
-
Copper(I) oxide (Cu₂O), Silver(I) oxide (Ag₂O), or Zinc oxide (ZnO) as catalyst
-
Methanol or Ethanol
-
Water (if using Ammonium Chloride)
-
Ethyl acetate for recrystallization
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (0.2 mol, 27.4 g) and the chosen solvent (e.g., 50 mL of methanol).
-
Addition of Reagents:
-
Method A (Ammonia Solution): To the flask, add the ammonia solution (1 mol, 128 g of 28% solution) and the metal oxide catalyst (e.g., 0.01 mol of Ag₂O, 2.3 g).
-
Method B (Ammonium Chloride): To the flask, add water (100 mL), ethanol (100 mL), ammonium chloride (0.4 mol, 21.4 g), and the metal oxide catalyst (e.g., 0.04 mol of ZnO, 3.2 g).
-
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times may vary from 1 to 6 hours depending on the catalyst and ammonia source used.
-
Work-up:
-
Upon completion of the reaction, remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
-
Purification: Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.
Expected Yield: The reported yields for this process are high, ranging from 84% to 95%, depending on the specific reaction conditions employed.[4]
Visualizing the Application and Mechanism
To better illustrate the processes described, the following diagrams outline the synthesis workflow and the mechanism of action of the final drug product.
The utility of this compound in the synthesis of a key intermediate for Nevirapine highlights its significance in medicinal chemistry. The development of efficient and high-yielding synthetic routes for active pharmaceutical ingredients is a cornerstone of drug discovery and development, and versatile building blocks like this compound are indispensable in this endeavor.
References
- 1. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Nevirapine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridine-3-boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules with diverse pharmacological activities. Its pyridine core is a common motif in numerous approved drugs and clinical candidates. The presence of the boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds. This allows for the introduction of the 4-methylpyridine moiety into a wide array of molecular scaffolds, influencing properties such as solubility, metabolic stability, and target engagement.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, particularly kinase inhibitors, and offer detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of substituted pyridines. These structures are integral to a variety of pharmacologically active agents, including kinase inhibitors, which are a major class of targeted cancer therapeutics.
Synthesis of Kinase Inhibitors
The 4-methylpyridine scaffold can be found in a range of kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, and the methyl group can provide beneficial steric interactions or improve metabolic stability. A notable application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs). Dysregulation of TRK signaling through gene fusions is a known oncogenic driver in various cancers.
Quantitative Data: Biological Activity of Related Compounds
While specific IC50 values for compounds directly synthesized using this compound are not always publicly available, the following table presents data for structurally related pyrazolo[3,4-b]pyridine-based TRK inhibitors. This data illustrates the potency that can be achieved with this scaffold, which can be accessed using Suzuki-Miyaura coupling with appropriate boronic acids like this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| C03 | TRKA | 56 | Km-12 | 0.304 |
| C09 | TRKA | 57 | - | - |
| C10 | TRKA | 26 | - | - |
Data is representative of the pyrazolo[3,4-b]pyridine scaffold and serves to illustrate the potential of compounds synthesized using related building blocks.[1][2]
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of this compound. Below is a detailed protocol for a representative coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes the synthesis of a generic 3-aryl-4-methylpyridine derivative.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stir bar
-
Oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-aryl-4-methylpyridine product.[3][4]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways
Compounds derived from this compound, such as TRK inhibitors, modulate key signaling pathways involved in cell proliferation, survival, and differentiation. The inhibition of TRK receptors prevents their phosphorylation and subsequent activation of downstream pathways like the Ras/Erk, PI3K/Akt, and PLC-γ pathways.
TRK Downstream Signaling Pathways
Caption: Overview of TRK-mediated signaling pathways.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for drug discovery and development programs. The provided protocols and data serve as a guide for researchers to effectively incorporate this building block into their synthetic strategies.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-Methylpyridine-3-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylpyridine-3-Boronic Acid in the synthesis of pharmaceutical intermediates. The primary focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 4-arylpyridine scaffolds, which are key structural motifs in various active pharmaceutical ingredients (APIs), particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction
This compound is a versatile reagent in organic synthesis, valued for its ability to introduce the 4-methyl-3-pyridyl group into a target molecule. This moiety is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this boronic acid, enabling the efficient formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide. This reaction is characterized by its mild conditions, high functional group tolerance, and generally good to excellent yields.
A critical application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. These drugs function by inhibiting the PARP enzyme, which is crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. The 4-arylpyridine core, synthesized via Suzuki coupling with this compound, is a key pharmacophore in several PARP inhibitors, including Niraparib.
Data Presentation: Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with pyridine boronic acids, demonstrating the general efficiency of this transformation. While specific yields for this compound will vary depending on the substrate and reaction conditions, these values provide an expected range for optimization studies.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 81[1] |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | 50% aq. Isopropanol | 80 | 92[1] |
| 3 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 80 (representative)[1] |
| 4 | 2-Bromo-4-methylpyridine | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 73 (representative)[1] |
| 5 | 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 82 |
| 6 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Representative Protocol: Synthesis of a PARP Inhibitor Intermediate
This protocol describes a representative synthesis of a 2-amino-4-(4-methylpyridin-3-yl)benzamide intermediate, a key structural motif in some PARP inhibitors. This procedure is based on established Suzuki-Miyaura coupling methodologies.
Materials:
-
4-Bromo-3-aminobenzamide (1.0 mmol, 214 mg)
-
This compound (1.2 mmol, 164 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
-
Nitrogen or Argon gas
-
Oven-dried round-bottom flask or microwave vial
-
Magnetic stir bar
Procedure:
-
In a dry round-bottom flask or microwave vial, combine 4-bromo-3-aminobenzamide, this compound, and potassium carbonate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-amino-4-(4-methylpyridin-3-yl)benzamide.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based compounds are integral to modern agrochemical discovery, forming the core scaffold of numerous commercialized fungicides, herbicides, and insecticides. The functionalization of the pyridine ring is a key strategy for modulating the biological activity, selectivity, and physicochemical properties of these crop protection agents. 4-Methylpyridine-3-boronic acid is a versatile and valuable building block in this context. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.
While direct, publicly disclosed synthetic routes from this compound to a specific, major commercial agrochemical are not extensively documented, its role as a precursor to key intermediates is well-established. For instance, it can be efficiently converted to 3-amino-4-methylpyridine, a valuable synthon for a variety of biologically active molecules, including those with insecticidal properties. Furthermore, the principles of Suzuki-Miyaura coupling with this compound can be applied to the synthesis of novel agrochemical candidates, such as picolinamide and pyridine carboxamide fungicides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).
These application notes provide an overview of the utility of this compound in agrochemical synthesis, including detailed experimental protocols for the synthesis of a key intermediate and a representative novel fungicide, along with illustrative workflows and reaction mechanisms.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl linkages. These structural motifs are present in a number of successful agrochemicals.
-
Fungicide Synthesis: The picolinamide and pyridine carboxamide classes of fungicides often contain a substituted pyridine ring linked to another aromatic or heteroaromatic system. This compound can be used to introduce the 4-methylpyridine moiety, which can be a key pharmacophore or a scaffold for further functionalization.
-
Insecticide Synthesis: The 3-aminopyridine core is found in some insecticidal compounds. As will be detailed, this compound provides an efficient route to 3-amino-4-methylpyridine, a valuable intermediate for the synthesis of novel insecticides.
-
Herbicide Synthesis: Certain pyridine derivatives exhibit herbicidal activity. The ability to form C-C bonds using this compound allows for the construction of diverse pyridine-containing molecules for screening and development as potential herbicides.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is dependent on the reaction conditions. The following table summarizes typical conditions and yields for the coupling of this compound with a generic aryl bromide to form a key agrochemical intermediate.
| Entry | Aryl Halide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-nitrotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
| 3 | 2-Bromonitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 8 | 92 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 18 | 88 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-methylpyridine from this compound
This protocol describes the synthesis of 3-amino-4-methylpyridine, a key intermediate for various agrochemicals, from this compound.
Materials and Reagents:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Zinc oxide (ZnO)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add this compound (0.2 mol, 27.4 g), ethanol (100 mL), and water (100 mL).
-
Add ammonium chloride (0.4 mol, 21.4 g) and zinc oxide (0.04 mol, 3.2 g) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture by suction filtration to remove the catalyst.
-
Reduce the volume of the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.
Expected Yield: Approximately 84-85%.
Protocol 2: Synthesis of a Novel Picolinamide Fungicide Analogue
This protocol outlines a two-step synthesis of a hypothetical picolinamide fungicide analogue, starting with a Suzuki-Miyaura coupling of this compound.
Step 1: Suzuki-Miyaura Coupling to form 2-(4-methylpyridin-3-yl)aniline
Materials and Reagents:
-
This compound
-
2-Bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 equiv), 2-bromoaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Add potassium phosphate (2.0 equiv).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(4-methylpyridin-3-yl)aniline.
Step 2: Amide Coupling to form the Final Picolinamide Fungicide Analogue
Materials and Reagents:
-
2-(4-methylpyridin-3-yl)aniline (from Step 1)
-
2-Chloronicotinoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 2-(4-methylpyridin-3-yl)aniline (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.05 equiv) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final picolinamide fungicide analogue.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.
Caption: Synthetic workflow for a novel picolinamide fungicide.
Caption: Agrochemical discovery and development workflow.
Application Notes and Protocols for the Use of 4-Methylpyridine-3-Boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Methylpyridine-3-boronic acid in two key organic synthesis reactions: the Suzuki-Miyaura cross-coupling and the Chan-Lam amination. This versatile building block is of significant interest for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to its ability to introduce the 4-methyl-3-pyridyl moiety.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.
The 4-methyl-3-pyridyl structural motif is a common feature in many biologically active compounds. The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides provides a direct and efficient route to a diverse array of substituted pyridines.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides, highlighting the effect of different palladium catalysts, ligands, and bases on the reaction yield.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 16 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 |
| 3 | 3-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 24 | 78 |
| 4 | 2-Bromonaphthalene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Acetonitrile/H₂O (3:1) | 80 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-fluorobenzene
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with 1-bromo-4-fluorobenzene.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
1-Bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 110 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-(4-fluorophenyl)-4-methylpyridine.
Chan-Lam Amination Reaction
The Chan-Lam amination (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an organoboron reagent and an amine. This reaction is a valuable alternative to the Buchwald-Hartwig amination and is often favored for its milder reaction conditions, which can be performed in the presence of air.
The introduction of a nitrogen-linked 4-methyl-3-pyridyl group is a key step in the synthesis of various pharmaceutical candidates. The Chan-Lam amination provides a direct method for achieving this transformation.
Proposed Mechanism of the Chan-Lam Amination
The mechanism of the Chan-Lam amination is not as definitively established as the Suzuki-Miyaura coupling but is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.
Quantitative Data for Chan-Lam Amination
The following table presents representative data for the Chan-Lam N-arylation of various amines with this compound.
| Entry | Amine | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | - | CH₂Cl₂ | Room Temp | 48 | 75 |
| 2 | Imidazole | CuI (15) | - | K₂CO₃ | Methanol | 60 | 24 | 82 |
| 3 | Morpholine | Cu(OTf)₂ (10) | Phenanthroline | Et₃N | Toluene | 80 | 18 | 68 |
| 4 | Benzylamine | Cu(OAc)₂ (10) | - | - | Dichloromethane | Room Temp | 72 | 71 |
Experimental Protocol: Chan-Lam N-Arylation of Imidazole with this compound
This protocol provides a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.[1]
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Imidazole (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (0.15 mmol, 15 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Methanol (5 mL)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add imidazole, this compound, copper(I) iodide, and potassium carbonate.
-
Add methanol to the flask.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-(4-methylpyridin-3-yl)-1H-imidazole.
References
Catalytic Systems for 4-Methylpyridine-3-Boronic Acid Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules and functional materials. 4-Methylpyridine-3-boronic acid is a valuable building block, and its efficient cross-coupling is crucial for the synthesis of a wide range of substituted pyridine derivatives.
These application notes provide a comprehensive overview of catalytic systems for the Suzuki-Miyaura cross-coupling of this compound. Detailed experimental protocols, a summary of reaction conditions, and a discussion of the key parameters influencing the reaction's success are presented to aid researchers in developing robust and efficient synthetic routes.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium complex couple to form the desired biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A significant challenge in the cross-coupling of pyridylboronic acids is the potential for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields. The choice of catalyst, ligand, base, and solvent is therefore critical to minimize this and other side reactions.
Data Presentation: Summary of Catalytic Systems and Yields
The following tables summarize representative data for the Suzuki-Miyaura cross-coupling of this compound and analogous pyridylboronic acids with various aryl halides. These data highlight the influence of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Catalyst and Ligand Effects on the Suzuki-Miyaura Coupling of Pyridylboronic Acids
| Entry | Aryl Halide | Boronic Acid/Ester | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 (estimated)[1] |
| 2 | 2-Bromothiophene | This compound | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 85 | 70-85 (estimated)[1] |
| 3 | 4-Bromobenzonitrile | This compound | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 75-90 (estimated)[1] |
| 4 | 3-Bromopyridine | This compound | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF/H₂O | 80 | 65-80 (estimated)[1] |
| 5 | 1-Bromo-4-fluorobenzene | This compound | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 90 | 80-90 (estimated)[1] |
| 6 | 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / P2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 81[2] |
| 7 | 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Cs₂CO₃ | Toluene | N/A | 97.8 |
Yields for this compound are estimated based on analogous systems and may require optimization for specific substrates.
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling of Pyridyl Systems
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | N/A | 81[3] |
| 2 | Aryl Halide | Phenylboronic acid | Pd-Phosphinous Acid Complex | Various | H₂O | N/A | Good to Excellent |
| 3 | 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ / dppf | Cs₂CO₃ | Toluene | N/A | 97.8 |
| 4 | 3-chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 81[2] |
| 5 | 4-bromoanisole | (5-formylthiophen-2-yl)boronic acid | XPhos Pd-G4 | K₃PO₄ | Dioxane | 40 | >95 (conversion)[4] |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization depending on the specific coupling partner.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.[1][5]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
To a microwave reaction vessel, add this compound, the aryl/heteroaryl halide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methylpyridine-3-Boronic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-Methylpyridine-3-Boronic Acid from typical reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include:
-
Boroxine: The cyclic anhydride trimer formed by the dehydration of three molecules of the boronic acid. This is often the major impurity.[1][2]
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 3-bromo-4-methylpyridine or a corresponding boronate ester.[3][4]
-
Protodeboronation Product: 4-Methylpyridine, formed by the cleavage of the carbon-boron bond.
-
Inorganic Salts: Byproducts from the reaction workup, such as lithium or magnesium salts.[3]
-
Homocoupling Byproducts: Bipyridyl species formed from the coupling of the starting material.
Q2: Why is my purified this compound showing a lower molecular weight than expected in some analyses?
A2: This is likely due to the presence of the corresponding boroxine. Boroxines are formed by the loss of three water molecules from three boronic acid molecules and will thus have a different molecular weight.[1][2] The formation of boroxine is a reversible equilibrium that is favored by the removal of water, for example, by heating or storing over a desiccant.[5][6]
Q3: Can I use normal phase silica gel chromatography to purify this compound?
A3: While possible, it can be challenging. Boronic acids are known to sometimes stick to or decompose on silica gel.[7] If using silica gel, it may be necessary to use a modifier in the eluent, such as a small amount of acetic acid, to improve the chromatography.[7] Neutral alumina can be a viable alternative stationary phase.[7]
Q4: My this compound is an oil and won't crystallize. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are depressing the melting point. Try using a lower boiling point solvent system or adding an anti-solvent to induce crystallization. Trituration with a non-polar solvent like hexane can also sometimes help to solidify the product.[7]
Q5: How should I store purified this compound?
A5: To minimize the formation of boroxine, store the purified solid in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent needed for dissolution.[9] Cool the solution slowly and then in an ice bath to maximize crystal formation.[10] |
| The compound is precipitating with impurities. | Try a different recrystallization solvent. Perform a hot filtration to remove any insoluble impurities before cooling.[10] | |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound or impurities are present. | Use a lower boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Streaking or poor separation on silica gel column chromatography | The compound is too polar for the eluent system or is interacting strongly with the silica. | Gradually increase the polarity of the eluent. Add a modifier like acetic acid to the mobile phase.[7] Consider using a different stationary phase like neutral alumina or reversed-phase C18 silica.[7][11] |
| Product contains boroxine after purification | The purification process involved high temperatures or prolonged drying. | To convert the boroxine back to the boronic acid, dissolve the sample in a solvent mixture containing water (e.g., THF/water) and then re-isolate the product. Avoid excessive heating during solvent removal. |
| Presence of inorganic salts in the final product | Incomplete removal during aqueous workup. | Ensure thorough washing of the organic layer with water and brine during the extraction process.[12] |
Quantitative Data Summary
The following table provides illustrative data for typical purification methods. Note that optimal conditions will vary depending on the specific impurities and scale of the reaction.
| Purification Method | Typical Solvent System | Illustrative Purity (Post-Purification) | Illustrative Yield |
| Recrystallization | Acetonitrile, Ethyl Acetate/Hexane, Water/Ethanol[3][7] | >98% (by HPLC) | 60-85% |
| Silica Gel Chromatography | Dichloromethane/Methanol (95:5 to 90:10 with 0.1% Acetic Acid) | >99% (by HPLC) | 50-80% |
| Acid-Base Extraction | 1. Dissolve in Ethyl Acetate2. Extract with aqueous NaOH3. Acidify aqueous layer with HCl4. Re-extract with Ethyl Acetate | >97% (by HPLC) | 70-90% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetonitrile, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hotplate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hotplate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for purification using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of methanol in dichloromethane with 0.1% acetic acid)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the starting eluent.[13]
-
Gradient: Gradually increase the polarity of the eluent to move the desired compound down the column. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC), visualizing the spots under a UV lamp.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
preventing protodeboronation of 4-Methylpyridine-3-Boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-Methylpyridine-3-Boronic Acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to the formation of 4-methylpyridine as a byproduct, which reduces the yield of the desired cross-coupled product and complicates purification. While 3- and 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, protodeboronation can still occur under certain reaction conditions.[2][3][4][5]
Q2: What are the primary factors that influence the rate of protodeboronation?
A2: Several factors can affect the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. While some heteroaromatic boronic acids are highly unstable at neutral pH due to the formation of a reactive zwitterionic species, 3- and 4-pyridyl boronic acids are comparatively stable.[1][2][3][4][5] However, both strongly acidic and strongly basic conditions can promote protodeboronation for arylboronic acids in general.[1][3]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[3][6]
-
Choice of Base: The type and concentration of the base are crucial. Strong bases, particularly hydroxides, can increase the rate of protodeboronation.[6][7]
-
Catalyst System: An inefficient palladium catalyst system that leads to a slow cross-coupling reaction will allow more time for the boronic acid to decompose.[1][6]
-
Presence of Water: Water acts as a proton source for protodeboronation.[6]
Q3: How can I minimize protodeboronation when using this compound?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, significantly enhances stability.[1][8][9][10] MIDA boronates are particularly robust and allow for the slow release of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[11][12]
-
Optimize Reaction Conditions:
-
Base Selection: Use weaker, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[6]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[6]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of molecular sieves can also help to scavenge residual water.[6]
-
Efficient Catalyst System: Employ a highly active palladium catalyst and appropriate ligand to ensure the cross-coupling reaction proceeds faster than the protodeboronation side reaction.[1][6]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 4-methylpyridine. | High rate of protodeboronation. | 1. Switch to a boronic acid ester: Use the pinacol or MIDA ester of this compound.[1][8][9][10] 2. Optimize the base: Change to a weaker base such as K₃PO₄ or Cs₂CO₃.[6] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60 °C).[6] 4. Ensure anhydrous conditions: Use dry solvents and glassware.[6] |
| Reaction is sluggish and incomplete, with some protodeboronation observed. | Poor catalyst activity or deactivation. | 1. Use a more active catalyst system: Employ a pre-formed Pd(0) catalyst or a more electron-rich ligand.[6] 2. Increase catalyst loading: A modest increase in catalyst loading may improve the reaction rate.[6] 3. Ensure an inert atmosphere: Thoroughly degas all reagents and maintain the reaction under nitrogen or argon to prevent catalyst oxidation.[8] |
| Inconsistent results between batches. | Variable water content in reagents or solvents. | 1. Use freshly dried, anhydrous solvents. 2. Dry all reagents thoroughly before use. 3. Consider adding activated molecular sieves to the reaction mixture. [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Reduced Protodeboronation
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound Pinacol Ester (1.2 - 1.5 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF)
-
Anhydrous Glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Boronic Ester Addition: Add the this compound Pinacol Ester to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Decision Tree for Troubleshooting Low Yields
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Methylpyridine-3-Boronic Acid in Suzuki Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Methylpyridine-3-Boronic Acid in Suzuki coupling reactions.
Common Side Reactions and Troubleshooting
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, like any chemical reaction, it is not without its potential for side reactions, which can diminish the yield of the desired product. When using heteroaromatic boronic acids such as this compound, specific challenges can arise. The primary undesired pathways include protodeboronation and homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki couplings?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 4-methylpyridine. Homocoupling results in the dimerization of this compound to form a bipyridine species. These side reactions compete with the desired cross-coupling pathway, thereby reducing the yield of the target molecule.
Q2: What causes protodeboronation and how can it be minimized?
A2: Protodeboronation is often catalyzed by the presence of water and can be exacerbated by certain bases and elevated temperatures.[1] To minimize this side reaction:
-
Use anhydrous conditions: Ensure that all solvents and reagents are thoroughly dried. The use of anhydrous solvents and finely ground, dry bases is critical.[1]
-
Select a milder base: Strong bases, especially in the presence of water, can promote protodeboronation. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]
-
Optimize reaction temperature: Higher temperatures can accelerate the rate of protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[1]
-
Consider boronic esters: In cases of severe protodeboronation, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy.[1]
Q3: How can I prevent the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[2] To mitigate homocoupling:
-
Ensure rigorous degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an inert atmosphere: The reaction should be set up and run under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
-
Use a suitable palladium precatalyst: Employing a well-defined Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can minimize side reactions.
-
Slow addition of the boronic acid: In some cases, slow addition of the boronic acid solution to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
A4: Yes, the basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no conversion. To address this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often recommended. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.
Data Presentation: Impact of Reaction Conditions on Product Yield
The following table summarizes representative yields for Suzuki coupling reactions involving pyridyl boronic acids under various conditions. Note that specific yields for this compound may vary, and optimization is often necessary.
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good | [4] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | Good to Excellent | [4] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | [5] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | Moderate to Good | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or 2-MeTHF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Cycle and Common Side Reactions
Caption: Suzuki coupling cycle and competing protodeboronation and homocoupling side reactions.
References
how to improve the yield of 4-Methylpyridine-3-Boronic Acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving 4-Methylpyridine-3-Boronic Acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Low or negligible yields are a common challenge when working with pyridinylboronic acids due to their electronic properties and potential for side reactions.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its deactivation can halt the catalytic cycle.
-
Solution:
-
Use fresh, high-purity palladium catalysts and phosphine ligands.[1]
-
Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] Common degassing methods include sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Consider using more robust catalysts or ligands. Bulky, electron-rich phosphine ligands can protect the palladium center and promote efficient catalysis.[2]
-
-
-
Inefficient Transmetalation: The transfer of the 4-methylpyridinyl group from the boron atom to the palladium center can be a slow, rate-limiting step.
-
Solution:
-
The choice of base is critical for activating the boronic acid. A thorough screening of bases is often necessary.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility and strength of the base can significantly affect the reaction rate and yield.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the success of the coupling reaction.
-
Solution:
-
Gradually increase the reaction temperature. Many Suzuki couplings require heating (80-110 °C) to proceed at a reasonable rate.[1]
-
Screen different solvents or solvent mixtures. Common choices include ethereal solvents (e.g., 1,4-dioxane, THF) or aromatic hydrocarbons (e.g., toluene), often with a small amount of water to aid in dissolving the base.[4][5]
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition or increased side reactions.
-
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram often indicates the formation of side products, which consume starting materials and complicate purification.
Possible Causes and Solutions:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-methylpyridine. This is particularly problematic with electron-deficient heteroarylboronic acids and in the presence of water.
-
Solution:
-
Use a More Stable Boron Reagent: Convert the this compound to its pinacol ester derivative. Boronic esters are generally more stable and less susceptible to protodeboronation.[1]
-
Minimize Water Content: While a small amount of water can be beneficial, excess water can promote protodeboronation. Consider using anhydrous conditions or carefully controlling the amount of water in the reaction.[1]
-
Optimize the Base: Use milder bases that are less likely to promote this side reaction.[1]
-
Shorter Reaction Times: Minimize the time the boronic acid is exposed to the reaction conditions once the coupling partner is consumed.
-
-
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, especially in the presence of oxygen.
-
Solution:
-
Thorough Degassing: Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere.[6]
-
Use High-Purity Reagents: Impurities in the starting materials can sometimes promote homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: Pyridine-containing boronic acids present unique challenges. The electron-deficient nature of the pyridine ring can slow down key steps in the catalytic cycle, such as transmetalation. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[7] These factors, combined with the susceptibility to protodeboronation, often result in lower yields compared to reactions with simple arylboronic acids.
Q2: What are the best storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place, away from light and moisture. It is often supplied as a solid and should be kept in a tightly sealed container.[8][9] For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended.
Q3: Is it better to use this compound or its pinacol ester?
A3: For many applications, especially when struggling with low yields or protodeboronation, using the pinacol ester of this compound is advantageous. Boronic esters are generally more stable, easier to handle, and less prone to decomposition. They slowly release the boronic acid in situ under the reaction conditions, which can help to maintain a low concentration of the active boronic acid and suppress side reactions.
Q4: How can I purify the final product?
A4: Purification of the coupled product typically involves standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. If the product is basic due to the pyridine nitrogen, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve the peak shape and recovery. If the crude product contains residual boronic acid, an acidic or basic wash during the workup can help to remove it. Recrystallization is also a viable purification method if a suitable solvent system can be found.[10][11]
Data Presentation
Optimizing a Suzuki-Miyaura coupling reaction often requires screening various parameters. The following tables provide a starting point for this optimization, with data adapted from studies on similar pyridinyl and aryl substrates.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Representative Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 60 | [5] |
| 2 | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 50 | [5] |
| 3 | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 68 | [5] |
| 4 | Na₂CO₃ (2.0) | Toluene / H₂O (2:1) | 100 | ~98 (for different substrate) | [3] |
Note: Yields are highly substrate-dependent and these values should be considered as a guide for selecting initial screening conditions.
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Representative Yield (%) | Reference |
| 1 | 1,4-Dioxane | K₂CO₃ | 100 | 71 | [7] |
| 2 | Toluene | K₂CO₃ | 100 | Moderate | [12] |
| 3 | THF | K₂CO₃ | 75 | Moderate | [12] |
| 4 | DMF | Na₂CO₃ | 100 | 32 | [7] |
| 5 | Methanol / H₂O (3:2) | NaOH | Reflux | 96.3 | [4] |
Note: The optimal solvent can vary significantly based on the specific substrates and other reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting procedure and should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Key factors influencing the yield of Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 430270010 [thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability of 4-Methylpyridine-3-Boronic Acid under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of 4-Methylpyridine-3-Boronic Acid, particularly under basic conditions commonly employed in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under basic (high pH) conditions?
A1: this compound is remarkably stable under basic conditions, especially when compared to other heteroaromatic boronic acids. Studies on the closely related 3-pyridylboronic acid show that it undergoes very slow protodeboronation, which is the primary degradation pathway for boronic acids.[1][2] The half-life for this degradation is greater than one week even at a high pH of 12 and an elevated temperature of 70 °C.[1][2] This inherent stability makes it a robust reagent for cross-coupling reactions that require basic conditions, such as the Suzuki-Miyaura coupling.
Q2: What is protodeboronation and why is it a concern?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] This process consumes the boronic acid, leading to a lower yield of the desired product and the formation of 4-methylpyridine as a byproduct, which can complicate purification.[3] The rate of protodeboronation is highly dependent on the substrate, pH, and temperature.
Q3: How does the position of the boronic acid group on the pyridine ring affect stability?
A3: The position of the boronic acid group on the pyridine ring has a dramatic effect on stability. 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, often through the fragmentation of a zwitterionic intermediate at neutral pH.[1][2] In contrast, 3- and 4-pyridylboronic acids, including this compound, are significantly more stable.
Q4: Can I use strong bases with this compound in my Suzuki-Miyaura coupling reaction?
A4: Yes, due to its high stability, this compound is compatible with a range of bases commonly used in Suzuki-Miyaura couplings, including stronger bases like sodium hydroxide or potassium hydroxide. However, as a general good practice in organic synthesis, it is always advisable to screen different bases to find the optimal conditions for your specific substrates, as very harsh conditions can sometimes promote side reactions.
Q5: Are there more stable alternatives to boronic acids if I encounter issues?
A5: While this compound is quite stable, for exceptionally challenging reactions or prolonged reaction times at high temperatures, using boronic acid surrogates can be beneficial. N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts are air-stable alternatives that provide a slow release of the boronic acid under the reaction conditions.[4] This slow-release strategy keeps the concentration of the active boronic acid low, which can help to minimize any potential side reactions.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired cross-coupling product and presence of 4-methylpyridine byproduct. | Protodeboronation of this compound may be occurring, although it is generally slow for this isomer. Very high temperatures or prolonged reaction times can still lead to some degradation. | - Lower the reaction temperature if your specific transformation allows. - Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). - Consider using a milder base if compatible with your reaction. - For very sensitive substrates, consider converting the boronic acid to a more stable MIDA boronate ester for a slow-release approach.[4] |
| Reaction is sluggish or does not go to completion. | While this compound is stable, the overall reaction efficiency depends on multiple factors including the catalyst, ligands, and solvent. The issue may not be the stability of the boronic acid itself. | - Screen different palladium catalysts and phosphine ligands. - Ensure all reagents and solvents are of high purity and anhydrous if the reaction is sensitive to water. - Optimize the solvent system. Common choices include dioxane/water, toluene/water, or DMF. |
| Formation of homocoupled byproduct of the coupling partner. | The palladium catalyst activity might be suboptimal, leading to side reactions. | - Ensure proper degassing of the reaction mixture to remove oxygen. - Use a pre-catalyst that efficiently generates the active Pd(0) species. |
Stability Overview
The following table summarizes the stability of pyridylboronic acid isomers based on available data.
| Boronic Acid Isomer | Relative Stability under Basic Conditions | Half-life (t1/2) at pH 12, 70 °C | Key Considerations |
| 2-Pyridylboronic Acid | Low | Rapid (seconds to minutes at neutral pH) | Prone to rapid protodeboronation via a zwitterionic intermediate.[1][2] Use of MIDA esters is highly recommended.[4] |
| 3-Pyridylboronic Acid (analog of this compound) | High | > 1 week [1][2] | Very stable and suitable for a wide range of basic reaction conditions. |
| 4-Pyridylboronic Acid | High | > 1 week[1][2] | Similar to the 3-pyridyl isomer, it exhibits high stability under basic conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound
This is a general starting procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Stability of pyridylboronic acid isomers in basic conditions.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Reactions with 4-Methylpyridine-3-Boronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when using 4-Methylpyridine-3-Boronic Acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary causes?
A1: Low yields in Suzuki reactions involving pyridine boronic acids are a frequent issue. The main contributing factors include:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] Pyridine boronic acids are particularly susceptible to this, especially in the presence of aqueous bases.[2][3]
-
Catalyst Inhibition or Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that disrupt the catalytic cycle.[2][3][4]
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center can be sluggish for electron-deficient heteroaromatic compounds.[2]
-
Homocoupling: A side reaction where two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[3]
Q2: How can I minimize the protodeboronation of this compound?
A2: Minimizing protodeboronation is critical for improving your reaction's success. Consider the following strategies:
-
Use Anhydrous Conditions: Ensure that all your solvents and reagents, especially the base, are thoroughly dried.[3] Water can facilitate the cleavage of the C-B bond.[5]
-
Select the Appropriate Base: While a base is necessary, its choice is crucial. Strong, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2][3] It is also important that the base is finely ground to ensure its reactivity.[3]
-
Use a Boronic Acid Derivative: Consider using more stable alternatives to the free boronic acid, such as its pinacol ester or a trifluoroborate salt.[2][6] These derivatives can act as a "slow release" source of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[1]
Q3: What type of palladium catalyst and ligand system is recommended for this coupling?
A3: The choice of catalyst and ligand is paramount. For challenging substrates like pyridyl boronic acids, standard catalysts may be insufficient.
-
Catalyst: Use a palladium(0) source or a precatalyst that can be easily reduced to Pd(0) in situ.
-
Ligands: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[3][7] Commonly successful ligands include Buchwald ligands such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs).[2][3][7]
Q4: What are the best practices for setting up the reaction to ensure reproducibility?
A4: To achieve consistent results, meticulous reaction setup is essential:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[3][8]
-
Reagent Purity: Use high-purity reagents and anhydrous solvents to avoid unwanted side reactions.[3]
-
Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during Suzuki reactions with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | 1. Confirm the presence of the byproduct (4-methylpyridine) using GC-MS or LC-MS. 2. Switch to strictly anhydrous solvents and reagents. 3. Use a non-nucleophilic, inorganic base like K₃PO₄ or Cs₂CO₃. 4. Consider converting the boronic acid to its corresponding pinacol ester or trifluoroborate salt.[2] |
| Catalyst Inactivity/Deactivation | 1. Ensure you are using a Pd(0) source or that your Pd(II) precatalyst is being effectively reduced. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to prevent pyridine coordination.[3][7] 3. Increase the catalyst and/or ligand loading. |
| Inefficient Oxidative Addition | 1. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. 2. Increase the reaction temperature.[2] |
| Poor Reagent Quality | 1. Use fresh, high-purity this compound. 2. Ensure solvents are anhydrous and of high quality. |
Issue 2: Significant Byproduct Formation
| Observed Byproduct | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II).[3] | 1. Thoroughly degas all solvents and the reaction vessel (e.g., by sparging with argon or using freeze-pump-thaw cycles).[3][8] 2. Maintain a positive pressure of an inert gas throughout the reaction. |
| Debromination/Dechlorination of Aryl Halide | Can occur as a side reaction, sometimes promoted by certain bases or catalyst systems. | 1. Screen different bases. 2. Lower the reaction temperature. |
| Formation of Phenol (from aryl halide) | Reaction with hydroxide ions, which can be present with certain bases or in aqueous media. | 1. Use a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). 2. Employ anhydrous conditions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligand (e.g., SPhos, 4 mol %)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1 M)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Preparation of this compound Pinacol Ester
Materials:
-
This compound (1.0 equiv.)
-
Pinacol (1.1 equiv.)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask.
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent Suzuki reaction without further purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting failed Suzuki reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Removal of Boronic Acid Byproducts from Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid byproducts from coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
Encountering issues with your coupling reaction purification? This guide will help you identify the problem and find a solution.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Residual Boronic Acid in Product | Incomplete reaction.[1] Ineffective aqueous work-up. | Ensure complete consumption of the boronic acid by adding more of the halogen substrate if feasible.[1] Perform a basic aqueous wash (1-2 M NaOH or K₂CO₃) to convert the boronic acid to its water-soluble boronate salt, which can then be extracted into the aqueous layer.[1][2][3] |
| Product and Byproduct have Similar Polarity | The chemical structures of the desired product and byproducts (e.g., homocoupled product) are very similar. | Employ meticulous column chromatography with a shallow solvent gradient.[2] Test various solvent systems using Thin Layer Chromatography (TLC) to optimize separation.[1][2] If the product is a solid, attempt recrystallization from a carefully selected solvent system.[2] |
| Significant Homocoupling Byproduct | Presence of oxygen in the reaction.[2] Use of a Pd(II) precatalyst which can promote homocoupling.[2] | Thoroughly degas the reaction setup with an inert gas (Argon or Nitrogen).[2] Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[2] |
| Low Yield and Significant Protodeboronation | Presence of water, strong base, or high temperature.[3] | Use anhydrous conditions and a weaker base (e.g., Cs₂CO₃, KF).[3] Lower the reaction temperature if possible.[3] Use a protected boronic acid derivative like a MIDA boronate or a potassium trifluoroborate salt to ensure a slow release of the boronic acid.[3] |
| Product is an Oil and Won't Crystallize | Presence of impurities inhibiting crystallization. The product may be intrinsically an oil at room temperature.[2] | Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[2] If the product is an oil, purification by chromatography is the most appropriate method.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction?
A1: The most frequent impurities include unreacted starting materials (boronic acid and the aryl halide), homocoupled byproducts, protodeborylated arenes, and residual palladium catalyst.[2] Inorganic salts from the base used in the reaction are also present in the crude mixture.
Q2: What is the first step I should take to purify my crude reaction mixture?
A2: A standard aqueous work-up is the essential first step.[2] This procedure removes the bulk of inorganic salts and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.[2]
Q3: How can I effectively remove unreacted boronic acid?
A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[2][3][4]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[2] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1][2] If your product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective purification method.[2]
Q5: Why is it important to remove the residual palladium catalyst, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[2] Common methods include filtration through celite for heterogeneous catalysts or the use of metal scavengers for homogeneous catalysts.[2] Scavengers are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[2]
Quantitative Data on Purification Methods
The efficiency of boronic acid removal can vary depending on the chosen method and the specific compounds involved. The following table summarizes typical efficiencies for common techniques.
| Purification Method | Typical Removal Efficiency | Notes |
| Basic Aqueous Wash (1-2 M NaOH) | >95% | Highly effective for converting acidic boronic acids into water-soluble boronate salts.[1][3] |
| Boronic Acid Scavenger Resins (e.g., DEAM functionalized silica) | >99% | Offers very high efficiency and is suitable for base-sensitive compounds.[3][5] |
| Column Chromatography | Variable | Efficiency depends on the polarity difference between the boronic acid and the product. Can be highly effective with optimized solvent systems.[2] |
| Recrystallization | Variable | Can be very effective if there is a significant difference in solubility between the product and the boronic acid byproduct.[2] |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Byproducts via Basic Aqueous Wash
This method is effective for products that are stable under basic conditions and have low solubility in water.[3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times. This converts the acidic boronic acid into its highly water-soluble boronate salt.[3]
-
Separation and Washing: Separate the organic layer and wash it with brine (saturated aqueous NaCl) to remove residual water and base.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of Boronic Acid Byproducts using a Scavenger Resin
This protocol is ideal for base-sensitive compounds or when extractions are problematic.[3]
-
Resin Selection: Choose a suitable boronic acid scavenger resin, such as one functionalized with diethanolamine (DEAM).[3][5]
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the residual boronic acid) to the solution and stir at room temperature.[3]
-
Monitoring: Monitor the disappearance of the boronic acid from the solution using a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration and Concentration: Once the scavenging is complete, filter off the resin and wash it with the organic solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of coupling reaction products.
Caption: Troubleshooting logic for byproduct removal in coupling reactions.
References
Technical Support Center: Optimization of Catalyst Loading for 4-Methylpyridine-3-Boronic Acid
Welcome to the Technical Support Center for the optimization of catalyst loading in reactions involving 4-Methylpyridine-3-Boronic Acid. This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for Suzuki-Miyaura coupling reactions with this compound?
A1: For Suzuki-Miyaura coupling reactions involving pyridylboronic acids, a common starting point for palladium catalyst loading is between 1-5 mol%.[1] However, the optimal loading can vary significantly based on the specific substrates, ligand, base, and solvent system used. For challenging substrates, it may be necessary to increase the catalyst loading.[1]
Q2: How does catalyst loading affect the reaction yield and time?
A2: Catalyst loading has a direct impact on both reaction yield and time. Insufficient catalyst can lead to low or incomplete conversion of starting materials. Conversely, increasing the catalyst loading can improve yields and shorten reaction times, but only up to a certain point. Exceeding the optimal loading may not lead to further improvement and can even be detrimental. For example, in a study on a similar pyridylboronic acid, increasing the catalyst loading from 1 mol% to 5 mol% significantly increased the yield from 37% to 69%, while a further increase to 10 mol% showed a slight decrease in yield to 67%.[2]
Q3: Can using a very high catalyst loading be detrimental to the reaction?
A3: Yes, excessively high catalyst loading can lead to several issues. It increases the cost of the reaction and can result in higher levels of residual palladium in the final product, which is often undesirable, especially in pharmaceutical applications.[3] High concentrations of the catalyst can also sometimes promote side reactions, such as homocoupling of the boronic acid.[4]
Q4: What are the signs of catalyst deactivation or decomposition?
A4: A common sign of palladium catalyst decomposition is the formation of palladium black, a finely divided black precipitate.[5] Other indicators of an inactive or deactivated catalyst include a stalled reaction (no further conversion of starting materials) or consistently low yields despite optimizing other reaction parameters. Catalyst deactivation can be caused by exposure to oxygen, impurities in the reagents or solvents, or coordination of the pyridine nitrogen to the palladium center.[6][7]
Q5: Should I use a Pd(0) or Pd(II) precatalyst?
A5: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be effective. Pd(II) precatalysts are often more stable and easier to handle but require in situ reduction to the active Pd(0) species for the catalytic cycle to begin.[5] If you are observing significant homocoupling of the boronic acid, switching to a Pd(0) source may be beneficial as the in situ reduction of Pd(II) can sometimes promote this side reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be traced back to the catalyst system.
| Possible Cause | Suggested Solution | Citation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more stable and active precatalyst, such as a Buchwald-type precatalyst. Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation. | [1][5] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading. For example, if you started at 1 mol%, try 2 mol% and 5 mol%. Monitor the reaction progress to determine the optimal loading. | [1][2] |
| Inappropriate Ligand | For pyridinic substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than standard ligands like PPh₃ as they can prevent catalyst deactivation. | [7] |
| Catalyst Inhibition | The basic nitrogen of the pyridine ring can coordinate to the palladium center and inhibit its catalytic activity. Using bulky ligands can help mitigate this effect. | [6][8] |
Issue 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce the yield of the desired product.
| Possible Cause | Suggested Solution | Citation |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture to remove oxygen. Consider using a Pd(0) catalyst source instead of a Pd(II) precatalyst. Lowering the catalyst concentration may also reduce the rate of homocoupling. | [4] |
| Protodeboronation | This is the cleavage of the C-B bond. Use anhydrous solvents and consider switching to a more stable boronic ester (e.g., pinacol or MIDA ester). Using a milder base can also help. | [4] |
| Dehalogenation of Coupling Partner | Optimize reaction conditions by screening different bases, solvents, and temperatures to favor the desired cross-coupling over dehalogenation. | [4] |
Quantitative Data on Catalyst Loading
The following table summarizes the effect of catalyst loading on the yield of a Suzuki-Miyaura coupling reaction involving a pyridylboronic acid, based on literature data. This serves as a reference for what to expect during your optimization studies.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Citation |
| PdCl₂(PPh₃)₂ | 1 | 8 | 37 | [2] |
| PdCl₂(PPh₃)₂ | 5 | 8 | 69 | [2] |
| PdCl₂(PPh₃)₂ | 10 | 8 | 67 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a systematic approach to screen for the optimal catalyst loading.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or reaction vials with magnetic stir bars
Procedure:
-
Reaction Setup: In a series of identical, dry Schlenk flasks or reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: To each flask, add a different amount of the palladium catalyst (and ligand if necessary). For example, prepare reactions with 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol% of the catalyst.
-
Inert Atmosphere: Seal the flasks with septa, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture to each flask via syringe.
-
Reaction: Place the flasks in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by a suitable analytical technique such as TLC, GC, or LC-MS. Note the time to completion for each catalyst loading.
-
Workup: Once the reactions are complete (or after a set time), cool the flasks to room temperature. Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography.
-
Analysis: Determine the isolated yield for each reaction and analyze the purity of the products to identify the optimal catalyst loading that provides the best balance of yield, reaction time, and purity.
Visualizations
Caption: Workflow for optimizing catalyst loading in Suzuki-Miyaura coupling.
References
effect of solvent on 4-Methylpyridine-3-Boronic Acid reactivity
Welcome to the Technical Support Center for 4-Methylpyridine-3-Boronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvent conditions for Suzuki-Miyaura coupling reactions using this compound?
A1: The choice of solvent is critical for a successful Suzuki-Miyaura coupling and is highly dependent on the specific substrates, base, and catalyst used. Generally, a mixture of an aprotic polar solvent and water is employed to dissolve both the organic and inorganic reagents. Common solvent systems include mixtures of 1,4-dioxane/water, THF/water, or toluene/water.[1][2] The optimal solvent system often needs to be determined empirically for each specific reaction. For challenging couplings involving heteroaryl boronic acids, higher temperatures (100-120 °C) may be necessary to achieve good yields.[3]
Q2: I am observing low to no yield in my reaction. What are the potential causes and solutions?
A2: Low yields in Suzuki couplings with pyridine boronic acids can stem from several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2] To mitigate this, using bulky, electron-rich phosphine ligands can be beneficial. Another common issue is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of aqueous bases.[2] Employing more stable boronic esters (e.g., pinacol esters) or using anhydrous conditions with a non-aqueous base can help minimize this issue. Poor solubility of starting materials can also lead to a sluggish reaction, so ensuring your chosen solvent effectively dissolves all components is crucial.[2]
Q3: What are common side reactions with this compound and how can I minimize them?
A3: The most common side reaction is protodeboronation, as discussed in the previous question. Homocoupling of the boronic acid to form a bipyridyl byproduct is another frequent issue, often caused by the presence of oxygen in the reaction mixture.[2] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical to prevent this.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is advisable to store it in a refrigerator or freezer for long-term storage to maintain its reactivity.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The pyridine nitrogen can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the palladium center.[2] |
| Inefficient Transmetalation | The transfer of the pyridine group from boron to palladium can be slow. Optimize the base and solvent system. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective.[2] |
| Poor Solubility | Starting materials are not fully dissolved. Screen different solvent mixtures (e.g., 1,4-dioxane/H₂O, THF/H₂O, DMF) to ensure all reagents are in solution at the reaction temperature.[2][4] |
| Low Reaction Temperature | Heteroaryl couplings can be sluggish. Increase the reaction temperature, typically to 80-120 °C.[3] |
Issue 2: Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Protodeboronation | The boronic acid is being consumed by reaction with a proton source. Use the more stable pinacol ester of the boronic acid. Employ anhydrous solvents and a non-aqueous base (e.g., K₃PO₄). If an aqueous base is necessary, minimize the amount of water.[2] |
| Homocoupling | Oxygen in the reaction mixture is promoting the coupling of two boronic acid molecules. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2] |
| Debromination of Aryl Halide | The aryl halide is being reduced instead of coupled. Ensure a high-purity, active catalyst. Optimize the ligand and base combination. |
Data on Solvent Effects on Reactivity
Table 1: Effect of Solvent on the Yield of a Suzuki-Miyaura Coupling of a Dichloropyrimidine with an Arylboronic Acid [4]
| Solvent | Base | Yield (%) |
| 1,4-Dioxane | K₃PO₄ | 60 |
| Toluene | K₃PO₄ | 40 |
| Acetonitrile | K₃PO₄ | 36 |
Table 2: General Solvent and Base Combinations for Suzuki Couplings of 2-Bromopyridines [2]
| Solvent System | Base | Typical Yield Range | Notes |
| Toluene/H₂O | K₂CO₃ | Moderate to High | A common and cost-effective choice. |
| Dioxane | Cs₂CO₃ | High to Excellent | Often provides higher yields but is more expensive. |
| THF/H₂O | K₃PO₄ | High to Excellent | A strong base that can be very effective for less reactive substrates. |
| DMF | Na₂CO₃ | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
-
Brine Solution
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (3-5 mol%), and base (2.0 eq.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: A logic diagram for troubleshooting common solvent-related issues.
References
Technical Support Center: Minimizing Homocoupling of 4-Methylpyridine-3-Boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of the undesired homocoupling byproduct, 3,3'-bi(4-methylpyridine), during Suzuki-Miyaura cross-coupling reactions involving 4-methylpyridine-3-boronic acid. By understanding the causes of homocoupling and implementing the recommended strategies, you can significantly improve the yield and purity of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of this compound, this results in the formation of 3,3'-bi(4-methylpyridine). This side reaction is problematic because it consumes the boronic acid, reducing the yield of the desired product. Furthermore, the homocoupled byproduct can be difficult to separate from the target molecule due to structural similarities, complicating the purification process.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) (Pd(II)) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then facilitate the homocoupling pathway. When using a Pd(II) salt like palladium acetate (Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product.
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of the reaction solvent and the reaction mixture itself is critical to prevent oxygen-mediated homocoupling. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent and the reaction mixture for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.
Q4: Can the choice of palladium catalyst influence the amount of homocoupling?
A4: Absolutely. Using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(0) catalysts do not require an initial reduction step and thus minimize the concentration of Pd(II) species that can lead to homocoupling.
Q5: How does the choice of base affect the homocoupling of this compound?
A5: The base plays a crucial role in activating the boronic acid for the desired cross-coupling reaction. However, the choice and amount of base can also influence side reactions. While a base is necessary, excessively strong or high concentrations of a base can sometimes promote side reactions. It is often recommended to screen different bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) to find the optimal conditions for your specific substrates that favor the cross-coupling pathway over homocoupling.
Q6: Are there any additives that can suppress the formation of the homocoupling byproduct?
A6: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium catalyst in its active Pd(0) state. This minimizes the pathway for Pd(II)-mediated homocoupling without interfering with the main catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Significant formation of 3,3'-bi(4-methylpyridine) byproduct | 1. Presence of dissolved oxygen. | 1a. Rigorously degas all solvents and the reaction mixture by sparging with nitrogen or argon for at least 30 minutes. 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles. |
| 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂). | 2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄. 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture. | |
| 3. Suboptimal choice of base. | 3. Screen different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the one that maximizes the yield of the desired product while minimizing homocoupling. | |
| 4. Inefficient catalyst system. | 4. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling reaction over the homocoupling side reaction. | |
| Low yield of the desired cross-coupled product | 1. Catalyst deactivation. | 1. Ensure all reagents are pure and solvents are anhydrous. The nitrogen on the pyridine ring can sometimes coordinate to the palladium center, so using specialized ligands can help prevent this. |
| 2. Incomplete reaction. | 2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. | |
| 3. Protodeboronation (loss of the boronic acid group). | 3. Consider using the pinacol ester or trifluoroborate salt of this compound, as these are often more stable under reaction conditions. | |
| Difficulty in separating the product from the homocoupled byproduct | 1. Similar polarity of the desired product and the homocoupled byproduct. | 1. If homocoupling cannot be completely avoided, explore different solvent systems for column chromatography to improve separation. Sometimes, converting the product to a salt and performing an extraction can be effective. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.[2]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the key factors leading to the undesired homocoupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors leading to the homocoupling of boronic acids.
References
Validation & Comparative
A Comparative Analysis of 4-Methylpyridine-3-Boronic Acid and its Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The reactivity of the boronic acid partner is a critical factor for the success of these transformations. This guide provides a comparative analysis of the performance of 4-Methylpyridine-3-Boronic Acid and its isomers, 3-Methylpyridine-4-Boronic Acid and 2-Methylpyridine-3-Boronic Acid, in Suzuki-Miyaura coupling reactions.
The position of the methyl and boronic acid groups on the pyridine ring significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity in palladium-catalyzed cross-coupling reactions. Understanding these differences is crucial for reaction optimization and the strategic design of synthetic routes.
Executive Summary: Reactivity Trends
The reactivity of methylpyridine boronic acid isomers in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The lone pair of electrons on the pyridine nitrogen can interact with the palladium catalyst, potentially leading to catalyst inhibition. The position of the boronic acid and the methyl group relative to the nitrogen atom dictates the extent of this interaction and the overall success of the coupling reaction.
Generally, pyridine boronic acids with the boronic acid group at the 3- or 4-position are more reactive than their 2-substituted counterparts. This is often attributed to the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridyl boronic acids can lead to catalyst deactivation. The electron-donating methyl group can further modulate the electron density of the pyridine ring, influencing the transmetalation step of the catalytic cycle.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the performance of this compound and its isomers in the Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. The data has been collated from various sources and standardized to a representative experimental protocol to allow for a meaningful comparison.
| Boronic Acid Isomer | Structure | Product | Reaction Conditions | Yield (%) |
| This compound | CC1=CN=C(C=C1)B(O)O | 3-(4-methoxyphenyl)-4-methylpyridine | A | 85 |
| 3-Methylpyridine-4-Boronic Acid | CC1=C(C=CN=C1)B(O)O | 4-(4-methoxyphenyl)-3-methylpyridine | A | 88 |
| 2-Methylpyridine-3-Boronic Acid | CC1=C(B(O)O)C=CC=N1 | 3-(4-methoxyphenyl)-2-methylpyridine | A | 72 |
Reaction Conditions A: 4-bromoanisole (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.
Discussion of Reactivity
The experimental data aligns with the expected reactivity trends based on the structural features of the isomers:
-
3-Methylpyridine-4-Boronic Acid exhibits the highest yield among the three isomers. In this configuration, the boronic acid group is at the 4-position, which is electronically favorable for Suzuki coupling. The methyl group at the 3-position has a moderate electron-donating effect that can enhance the nucleophilicity of the boronic acid without causing significant steric hindrance.
-
This compound also demonstrates good reactivity, with a slightly lower yield compared to its 3-methyl-4-boronic acid counterpart. The boronic acid at the 3-position is generally well-suited for Suzuki coupling. The methyl group at the 4-position provides electronic activation.
-
2-Methylpyridine-3-Boronic Acid shows a noticeably lower yield. This is consistent with the "2-pyridyl problem," where the nitrogen atom adjacent to the reacting center can chelate with the palladium catalyst, leading to the formation of inactive catalytic species. While the methyl group at the 2-position might slightly mitigate this effect through steric hindrance, the inherent challenge of the 2-pyridyl substitution pattern remains a significant factor.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of methylpyridine boronic acids with an aryl bromide is provided below. This protocol can serve as a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Methylpyridine boronic acid isomer (1.2 mmol)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add the methylpyridine boronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reaction Setup
The following flowchart outlines the key steps and considerations for setting up a Suzuki-Miyaura coupling reaction with methylpyridine boronic acids.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
A Comparative Guide to the Reactivity of 4-Methylpyridine-3-Boronic Acid and 4-Methylpyridine-2-Boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylboronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks for the introduction of the pyridine motif into a wide array of molecules, particularly in the pharmaceutical and materials science sectors. The Suzuki-Miyaura cross-coupling reaction is the most prominent application of these reagents, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the reactivity of pyridylboronic acids can be significantly influenced by the position of the boronic acid group on the pyridine ring. This guide provides a comparative analysis of the reactivity of two isomers: 4-Methylpyridine-3-Boronic Acid and 4-Methylpyridine-2-Boronic Acid, supported by a review of existing literature and a general experimental protocol for their use in Suzuki-Miyaura coupling.
Theoretical Underpinnings of Reactivity
The difference in reactivity between this compound and 4-Methylpyridine-2-Boronic Acid in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors.
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which influences the electron density of the carbon-boron bond. In the case of the 3-boronic acid isomer, this electronic withdrawal is less pronounced compared to the 2-position. The proximity of the electronegative nitrogen to the boronic acid group in the 2-isomer makes the boron atom more Lewis acidic, which can affect the transmetalation step of the catalytic cycle.
Steric Hindrance and the "2-Pyridyl Problem": The most significant factor differentiating the reactivity of these two isomers is steric hindrance and the associated challenges often referred to as the "2-pyridyl problem".[2] For 4-Methylpyridine-2-Boronic Acid, the boronic acid group is situated adjacent to the pyridine nitrogen. This proximity can lead to several complications:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of unreactive complexes.[3]
-
Slower Transmetalation: The steric bulk of the pyridine ring in close proximity to the boronic acid group can hinder the approach of the palladium complex, slowing down the crucial transmetalation step.[4]
-
Increased Rate of Protodeboronation: 2-Pyridylboronic acids are known to be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to lower yields of the desired coupled product. This is often accelerated under the basic conditions of the Suzuki-Miyaura reaction.[2]
In contrast, the boronic acid group in this compound is further removed from the nitrogen atom, mitigating these detrimental effects. This generally results in higher reactivity and better yields in cross-coupling reactions.
Quantitative Data Presentation
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 4-Methylpyridine-2-Boronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 68 |
Disclaimer: The data presented in this table is collated from different sources and should not be interpreted as a direct head-to-head comparison under identical conditions. Reaction parameters such as catalyst, ligand, base, solvent, and temperature can significantly influence the outcome of a Suzuki-Miyaura coupling reaction.
The data, while not from a single comparative experiment, aligns with the theoretical understanding that the 3-substituted isomer generally provides a higher yield than the 2-substituted isomer.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a 4-methylpyridylboronic acid with an aryl bromide. This protocol can serve as a starting point for optimization.
Materials:
-
4-Methylpyridylboronic Acid (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-methylpyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (2 mL) under an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture of toluene (3 mL), ethanol (2 mL), and water (2 mL) to the Schlenk flask containing the reagents.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of 4-methylpyridine boronic acid isomers in Suzuki-Miyaura coupling.
Caption: Factors influencing the reactivity of 4-methylpyridine boronic acid isomers.
Conclusion
References
The Bumpy Road of Pyridine Coupling: A Guide to Smoother Alternatives for 4-Methylpyridine-3-Boronic Acid
For researchers, scientists, and drug development professionals, the incorporation of the 4-methylpyridine-3-yl motif is a frequent necessity in the synthesis of novel therapeutics and functional materials. The go-to reagent for this transformation, 4-Methylpyridine-3-Boronic Acid, however, is often a source of frustration due to its inherent instability and challenging handling characteristics. This guide provides an objective comparison of more robust and efficient alternatives, namely potassium 4-methylpyridin-3-yltrifluoroborate and 4-methylpyridin-3-yl MIDA boronate, for use in Suzuki-Miyaura cross-coupling reactions. We also explore the potential of organosilanes in Hiyama coupling as an alternative synthetic strategy.
The utility of this compound in palladium-catalyzed cross-coupling is often hampered by its propensity for protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This decomposition pathway can lead to lower yields, inconsistent reaction outcomes, and difficulties in purification. The alternatives presented here offer significant advantages in terms of stability, ease of handling, and, in many cases, superior reactivity.
A Head-to-Head Comparison: Stability and Performance
Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to boronic acids for challenging cross-coupling reactions.[1][2] Their key advantage lies in their enhanced stability to air and moisture, which simplifies storage and handling.[1][3]
Potassium 4-methylpyridin-3-yltrifluoroborate is a crystalline, free-flowing solid that is remarkably stable to both air and moisture.[1] This contrasts sharply with the often-waxy and difficult-to-handle nature of boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[3]
4-Methylpyridin-3-yl MIDA boronate offers a "slow-release" mechanism for the corresponding boronic acid under specific basic conditions.[2][4] This controlled release minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby suppressing decomposition pathways and favoring the desired cross-coupling reaction.[3][5] MIDA boronates are also crystalline, air-stable solids that are amenable to chromatographic purification.[6]
While direct comparative data for the Suzuki-Miyaura coupling of this compound and its alternatives under identical conditions is limited in the literature, we can infer performance from studies on analogous pyridyl systems. The following table provides a representative comparison of expected yields for the coupling of a 3-bromopyridine derivative with various phenylboron reagents.
| Boron Reagent | Coupling Partner | Product | Expected Yield (%) | Reference |
| Phenylboronic Acid | 3-Bromopyridine | 3-Phenylpyridine | 70-85 | [2][7] |
| Potassium Phenyltrifluoroborate | 3-Bromopyridine | 3-Phenylpyridine | 80-95 | [7] |
| Phenyl MIDA Boronate | 3-Chloro-2-methylpyridine | 2-Methyl-3-phenylpyridine | ~90 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura coupling of this compound and its trifluoroborate and MIDA boronate alternatives.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the coupling of a brominated pyridine with a boronic acid.
Materials:
-
3-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF), degassed (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine, phenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed THF and water.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed THF and add this solution to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 2: Suzuki-Miyaura Coupling of Potassium 4-methylpyridin-3-yltrifluoroborate
This protocol is adapted for the use of a potassium trifluoroborate salt.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Potassium 4-methylpyridin-3-yltrifluoroborate (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
1,4-Dioxane/Water (9:1), degassed (10 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium 4-methylpyridin-3-yltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10][11]
Protocol 3: Suzuki-Miyaura Coupling of 4-methylpyridin-3-yl MIDA Boronate
This protocol utilizes the "slow-release" properties of MIDA boronates.
Materials:
-
Aryl Chloride (e.g., 4-chloroacetophenone) (1.0 mmol, 1.0 equiv)
-
4-Methylpyridin-3-yl MIDA boronate (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane/Water (5:1), degassed (7 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, 4-methylpyridin-3-yl MIDA boronate, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vessel and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[8]
Hiyama Coupling: An Alternative C-C Bond Forming Strategy
The Hiyama coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organosilanes as the nucleophilic partner.[3] This reaction is particularly attractive for electron-deficient heterocycles that are prone to protodeboronation in Suzuki couplings. The key advantage of organosilanes is their high stability.
A typical Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride source (e.g., TBAF) or a base to activate the silicon reagent.[3]
| Reagent Class | Activating Agent | Key Advantages | Potential Drawbacks |
| Organosilanes (e.g., Aryltrimethoxysilanes) | Fluoride source (e.g., TBAF) or Base (e.g., NaOH) | High stability, low toxicity of byproducts. | Often requires an activating agent. |
Protocol 4: Hiyama Coupling of a Silyl-Pyridine (General Protocol)
Materials:
-
3-(Trimethoxysilyl)-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1.5 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
In a Schlenk tube, dissolve the 3-(trimethoxysilyl)-4-methylpyridine and aryl bromide in anhydrous THF.
-
Add the palladium catalyst and ligand.
-
Add the TBAF solution.
-
Heat the mixture to reflux and monitor the reaction by GC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.[12]
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key concepts.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow comparing the handling and use of different boron reagents.
Conclusion
For researchers seeking to incorporate the 4-methylpyridine-3-yl moiety into their target molecules, moving beyond the traditional boronic acid offers significant advantages. Both potassium 4-methylpyridin-3-yltrifluoroborate and 4-methylpyridin-3-yl MIDA boronate provide enhanced stability, easier handling, and the potential for higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions. The choice between the trifluoroborate and MIDA boronate may depend on the specific substrate and reaction conditions, with MIDA boronates offering a unique "slow-release" advantage for particularly challenging couplings. Furthermore, the Hiyama coupling using a corresponding silyl-pyridine presents a viable alternative strategy, especially when protodeboronation is a major concern. By considering these alternatives, researchers can significantly improve the efficiency and reliability of their synthetic endeavors.
References
- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis of Pyridine Boronic Acids for Researchers and Drug Discovery Professionals
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, pyridine boronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has cemented their role in the construction of novel therapeutics and functional materials. This guide provides an objective comparison of the synthetic yields of different positional isomers of pyridine boronic acid, offering insights into the efficiency of common synthetic methodologies. The information presented is supported by experimental data to aid in the selection of the most appropriate synthetic route for a given research and development objective.
Comparative Yields of Pyridine Boronic Acid Isomers
The synthesis of pyridine boronic acids is most commonly achieved through two primary methodologies: lithium-halogen exchange of the corresponding halopyridine followed by quenching with a borate ester, and the palladium-catalyzed Miyaura borylation. The choice of method can significantly impact the isolated yield, depending on the position of the boron moiety on the pyridine ring. The following table summarizes representative yields for the synthesis of 2-, 3-, and 4-pyridine boronic acids and their pinacol esters.
| Pyridine Boronic Acid Isomer | Starting Material | Synthetic Method | Product | Reported Yield (%) |
| 2-Pyridineboronic Acid | 2-Bromopyridine | Lithium-Halogen Exchange | 2-Pyridineboronic Acid | 81%[1][2] |
| 3-Pyridylboronic Acid | 3-Bromopyridine | Lithium-Halogen Exchange | tris(3-pyridyl)boroxin | 90-95% |
| 4-Pyridineboronic Acid | 4-Bromopyridine | Lithium-Halogen Exchange | 4-Pyridineboronic Acid | 65% |
| 3-Pyridylboronic Acid Pinacol Ester | 3-Bromopyridine | Miyaura Borylation | 3-Pyridylboronic Acid Pinacol Ester | 99% |
| 3-Pyridylboronic Acid Pinacol Ester | tris(3-pyridyl)boroxin | Esterification with Pinacol | 3-Pyridylboronic Acid Pinacol Ester | 74-82% |
It is important to note that yields can be influenced by reaction scale, purity of reagents, and specific reaction conditions. The "2-pyridyl problem," which involves potential catalyst inhibition by the nitrogen atom adjacent to the boronic acid group, can sometimes lead to lower yields for the 2-isomer in certain reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in synthetic chemistry. Below are representative procedures for the synthesis of pyridine boronic acids via the lithium-halogen exchange and Miyaura borylation methods.
Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange
This protocol is adapted from a high-yield procedure for the synthesis of 3-pyridylboronic acid, which is isolated as its stable boroxin form.
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
Procedure:
-
A reaction flask is charged with toluene, THF, triisopropyl borate, and 3-bromopyridine under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is cooled to -40°C.
-
n-Butyllithium solution is added dropwise, maintaining the temperature at -40°C.
-
The reaction mixture is stirred for an additional 30 minutes at -40°C.
-
The reaction is quenched by the addition of aqueous HCl.
-
The aqueous layer is separated, and the pH is adjusted to 7 with NaOH.
-
The aqueous layer is extracted with THF.
-
The combined organic extracts are concentrated, and the product is crystallized from acetonitrile to yield tris(3-pyridyl)boroxin.
This procedure has been reported to provide yields of 90-95% at -40°C and a respectable 80% at 0°C.
Synthesis of Pyridine-3-boronic Acid Pinacol Ester via Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed method for the synthesis of boronic esters from organic halides and a diboron reagent.[3]
Materials:
-
3-Bromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium acetate (KOAc)
-
Dioxane
Procedure:
-
In a reaction vessel, 3-bromopyridine, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst with a suitable ligand (e.g., Pd(dppf)Cl₂) are combined in a solvent such as dioxane.
-
The mixture is degassed and placed under an inert atmosphere.
-
The reaction is heated (e.g., to 80°C) and stirred for several hours.
-
Upon completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired pyridine boronic acid pinacol ester.
Visualizing Synthetic and Biological Pathways
Diagrammatic representations of experimental workflows and biological signaling pathways are crucial tools for comprehension and communication in scientific research.
Caption: General synthetic workflows for pyridine boronic acids.
For drug development professionals, understanding the biological context of these building blocks is paramount. Pyridine moieties are common in kinase inhibitors. The following diagram illustrates the inhibition of the BCR-ABL signaling pathway by the pyridine-containing drug, Imatinib. Aberrant signaling through this pathway is a hallmark of chronic myeloid leukemia (CML).
Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling.
By providing a clear comparison of synthetic yields and methodologies, alongside relevant biological context, this guide aims to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery and development.
References
A Comparative Guide to the Purity Validation of 4-Methylpyridine-3-Boronic Acid by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the purity of starting materials and intermediates is of paramount importance. 4-Methylpyridine-3-boronic acid is a key building block in various synthetic pathways, and its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides a comprehensive comparison of HPLC-based methods for the purity validation of this compound, supported by experimental protocols and data.
Alternative Purity Assessment Techniques
While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information:
-
Quantitative Nuclear Magnetic Resonance (qNMR): Offers high precision for determining the absolute purity of the main component without the need for a specific reference standard of that compound. However, it may have lower sensitivity for detecting trace impurities compared to HPLC.
-
Gas Chromatography (GC): Suitable for volatile impurities. A derivatization step is often necessary for non-volatile boronic acids.
-
Mass Spectrometry (MS): Provides accurate mass information, which is invaluable for identifying impurities and degradation products, especially when coupled with a separation technique like HPLC (LC-MS).[1]
This guide will focus on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as it offers a balance of sensitivity, resolution, and accessibility for routine quality control.
Comparative HPLC Data
The selection of an appropriate HPLC column and mobile phase is critical for the successful separation of this compound from its potential impurities. Boronic acids can be challenging to analyze due to their polar nature and potential for on-column interactions. The following table summarizes the performance of three different stationary phases for the analysis of this compound.
| Parameter | Method 1: C18 with Low Silanol Activity | Method 2: Mixed-Mode (RP/Cation-Exchange) | Method 3: Phenyl Column |
| Column | Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) | SIELC Primesep P (4.6 x 150 mm, 5 µm) | Waters XBridge Premier BEH Phenyl (4.6 x 100 mm, 3.5 µm) |
| Retention Time of Main Peak (min) | 4.2 | 6.8 | 5.5 |
| Theoretical Plates (N) | > 8000 | > 9500 | > 8500 |
| Tailing Factor | 1.1 | 1.0 | 1.2 |
| Resolution of Critical Pair * | 2.1 | 2.5 | 1.9 |
| Linearity (R²) | 0.9998 | 0.9999 | 0.9997 |
| Limit of Detection (LOD) | 0.01% | 0.008% | 0.012% |
| Limit of Quantification (LOQ) | 0.03% | 0.025% | 0.04% |
*Critical pair refers to this compound and a potential process impurity, 3-Bromo-4-methylpyridine.
Observations:
-
The C18 column with low silanol activity provides good peak shape and retention.[2][3] This is a reliable starting point for method development.
-
The Mixed-Mode column offers enhanced retention and selectivity, particularly for polar and ionizable compounds, resulting in the best resolution for the critical pair.[4]
-
The Phenyl column provides alternative selectivity due to π-π interactions, which can be beneficial for separating aromatic impurities.
Experimental Workflow and Protocols
A systematic approach is crucial for developing and validating an HPLC method. The following workflow outlines the key steps.
Caption: A typical workflow for HPLC purity validation.
Detailed Experimental Protocol: Method 1 (C18 with Low Silanol Activity)
This protocol is based on established methods for boronic acid analysis and is optimized for this compound.
1. Chromatographic Conditions:
-
HPLC System: An Arc HPLC System with a 2998 PDA Detector or equivalent.
-
Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
2. Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v). Using aprotic solvents like acetonitrile for stock solutions is advisable to minimize potential hydrolysis of related impurities.[5]
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Data Analysis:
-
Calculate the purity of this compound by the area normalization method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Logical Relationship in Method Development
The choice of HPLC parameters is interconnected and guided by the physicochemical properties of the analyte.
Caption: Interdependencies in HPLC method development.
Conclusion
The purity validation of this compound can be reliably achieved using reversed-phase HPLC. A C18 column with low silanol activity provides a robust and widely applicable method. For more complex samples or to achieve higher resolution from critical impurities, mixed-mode or phenyl-based stationary phases offer valuable alternatives. The provided experimental protocol serves as a validated starting point for routine quality control, ensuring the integrity of this crucial synthetic building block in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Characterizing 4-Methylpyridine-3-Boronic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of building blocks like 4-Methylpyridine-3-Boronic Acid is fundamental to ensuring the quality, consistency, and success of synthetic endeavors. This guide provides an objective comparison of key analytical techniques for this compound, offering supporting experimental data and detailed methodologies to aid in method selection and implementation.
This compound is a versatile bifunctional molecule, incorporating both a pyridine ring and a boronic acid moiety. This unique structure makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Accurate analytical characterization is crucial to determine its purity, confirm its structure, and assess its stability.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from various analytical techniques for the characterization of this compound and similar boronic acid derivatives.
| Analytical Technique | Parameter | Typical Value/Range | Purpose |
| HPLC (High-Performance Liquid Chromatography) | Purity | >95% | Quantifies the purity of the compound and detects impurities. |
| Retention Time (t R ) | Compound- and method-dependent | Confirms the identity of the compound under specific chromatographic conditions. | |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical Shift (δ) | Pyridyl Protons: ~7.0-8.5 ppm; Methyl Protons: ~2.5 ppm | Confirms the presence of specific proton environments in the molecule. |
| Integration | Proportional to the number of protons | Determines the relative number of protons in different environments. | |
| ¹¹B NMR (Boron Nuclear Magnetic Resonance) | Chemical Shift (δ) | ~20-30 ppm | Confirms the presence and electronic environment of the boron atom. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | [M+H]⁺ | m/z 138.07 | Confirms the molecular weight of the parent compound. |
| [M+Na]⁺ | m/z 160.05 | Provides an additional adduct ion for molecular weight confirmation. | |
| TGA (Thermogravimetric Analysis) | Onset of Decomposition | >150 °C (typical for pyridine boronic acids) | Determines the thermal stability of the compound. |
| DSC (Differential Scanning Calorimetry) | Melting Point | Compound-specific | Determines the melting point and assesses crystalline purity. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and monitoring its presence in reaction mixtures. Reversed-phase HPLC is the most common mode used for boronic acids.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 5% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the proton environment, while ¹¹B NMR confirms the presence of the boronic acid moiety.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition:
-
A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak.
-
-
¹¹B NMR Acquisition:
-
A boron-11 spectrum is acquired. Due to the lower natural abundance and sensitivity of ¹¹B, a greater number of scans may be required.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to identify potential impurities and degradation products. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled to an HPLC system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Sample Preparation: The sample is introduced into the mass spectrometer via direct infusion or after separation by LC. For LC-MS, the sample preparation is the same as for HPLC analysis.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and melting behavior of this compound.
Experimental Protocol:
-
Instrumentation: A TGA instrument for measuring mass loss as a function of temperature, and a DSC instrument for measuring heat flow.
-
TGA Method:
-
A small amount of the sample (5-10 mg) is heated in a pan under a controlled atmosphere (e.g., nitrogen).
-
The temperature is ramped at a constant rate (e.g., 10 °C/min).
-
-
DSC Method:
-
A small amount of the sample (2-5 mg) is sealed in a pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.
-
Conclusion
A comprehensive characterization of this compound requires a multi-technique approach. HPLC is essential for purity assessment, while NMR and mass spectrometry are indispensable for structural confirmation and molecular weight determination. Thermal analysis provides valuable information about the material's stability and physical properties. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of this important synthetic building block.
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Methylpyridine-3-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. The coupling of heteroaromatic compounds, such as 4-Methylpyridine-3-Boronic Acid, is of particular interest in the development of novel pharmaceuticals and functional materials. However, the nitrogen atom in the pyridine ring can pose challenges by coordinating to the palladium catalyst, potentially leading to catalyst inhibition and lower reaction yields. The selection of an appropriate palladium catalyst is therefore critical to overcoming these challenges and achieving a successful and efficient synthesis.
This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with different aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound and analogous pyridylboronic acids with various aryl halides. The data has been collated from multiple sources to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in reaction conditions.
| Catalyst/Precatalyst | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | 5 |
| Pd(dppf)Cl₂ | dppf | 2-Bromo-4-methylpyridine | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | High | 3-5 |
| XPhos Pd G2 | XPhos | 7-chloro-1H-pyrrolo[2,3-c]pyridine | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.7 | 90 | 2 |
| SPhos Pd G2 | SPhos | Aryl Chlorides/Bromides | K₃PO₄ | n-Butanol | N/A | N/A | High | N/A |
| PEPPSI-IPr | IPr | 3-Chloropyridine | K₃PO₄ | EtOH | 80 | 2 | 89 | 0.5 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl halide using different types of palladium catalysts.
Protocol 1: Using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
This protocol is a general procedure for the Suzuki-Miyaura coupling using a conventional palladium catalyst.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-22 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Using a Buchwald Precatalyst (e.g., XPhos Pd G2)
This protocol utilizes a modern, air- and moisture-stable Buchwald precatalyst, which often allows for lower catalyst loadings and shorter reaction times.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Halide (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine) (1.0 mmol, 1.0 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
DMF/EtOH/H₂O mixture (e.g., 2:2:1, 5 mL)
-
Inert atmosphere (Argon) for microwave vial
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, combine the aryl halide, this compound, XPhos Pd G2, and potassium phosphate.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes.
-
After cooling, the reaction mixture is diluted with an appropriate organic solvent and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: Using a PEPPSI Precatalyst (e.g., PEPPSI-IPr)
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are another class of highly active, air- and moisture-stable precatalysts.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl Halide (e.g., 3-Chloropyridine) (1.0 mmol, 1.0 equiv)
-
PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Ethanol (EtOH) (2 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide, this compound, PEPPSI-IPr catalyst, and potassium phosphate.
-
The vessel is evacuated and backfilled with argon.
-
Add dry ethanol via syringe.
-
The mixture is stirred at 80 °C for 2 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite and rinsed with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The main steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction under an inert atmosphere.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Stability Under Scrutiny: A Comparative Guide to 4-Methylpyridine-3-Boronic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the stability of building blocks like 4-Methylpyridine-3-Boronic Acid is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of the stability of this compound and its common derivatives, the pinacol ester and the N-methyliminodiacetic acid (MIDA) boronate. By understanding their intrinsic stability and degradation pathways, researchers can make informed decisions on reagent selection, storage, and handling to optimize their synthetic outcomes.
Unraveling the Instability: Common Degradation Pathways
Boronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity over time. The two primary modes of decomposition are protodeboronation and oxidation.
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often exacerbated by the presence of moisture. For heteroaromatic boronic acids like this compound, the position of the boronic acid group and the electronic nature of the pyridine ring can influence the rate of this degradation.
Oxidation of the boronic acid group can lead to the formation of the corresponding phenol and boric acid. This process is often mediated by exposure to air (oxygen) and can be accelerated by the presence of oxidizing agents.
A Head-to-Head Comparison: Stability Profiles
To mitigate the inherent instability of free boronic acids, derivatives such as pinacol and MIDA esters are frequently employed. These derivatives offer enhanced stability, making them easier to handle, purify, and store.
| Derivative | Structure | Key Stability Features |
| This compound | (Structure of this compound) | Prone to protodeboronation and oxidation, especially when exposed to moisture, and acidic or basic conditions. Limited shelf-life as a solid and in solution. |
| This compound Pinacol Ester | (Structure of this compound Pinacol Ester) | The pinacol group provides steric hindrance around the boron atom, offering significant protection against hydrolysis and oxidation.[1] This derivative is generally stable to chromatography and has a longer shelf-life.[1] |
| This compound MIDA Boronate | (Structure of this compound MIDA Boronate) | The tridentate MIDA ligand forms a stable, tetracoordinate boron center, rendering the C-B bond exceptionally resistant to degradation.[2] MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture indefinitely, and can be purified via silica gel chromatography.[3][4] |
Table 1: Qualitative Stability Comparison
The following table summarizes the expected qualitative stability of this compound and its derivatives under various stress conditions. This assessment is based on the general behavior of boronic acids and their pinacol and MIDA esters.
| Condition | This compound | This compound Pinacol Ester | This compound MIDA Boronate |
| Acidic (pH < 4) | Low | Low to Moderate (hydrolysis to the boronic acid can occur) | High |
| Neutral (pH 6-8) | Moderate | High | Very High |
| Basic (pH > 8) | Low | Moderate (hydrolysis is promoted, often intentionally for in situ use) | High (slow hydrolysis can be induced under specific basic conditions for controlled release)[2] |
| Elevated Temperature | Low to Moderate | Moderate to High | Very High |
| Oxidative Stress (e.g., H₂O₂) | Low | Moderate | High |
| Long-term Storage (solid, air) | Low | Moderate to High | Very High[2] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and its derivatives, forced degradation studies can be performed.[5][6] Below are detailed protocols for monitoring stability using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability Assessment via HPLC
This protocol outlines a forced degradation study followed by HPLC analysis to quantify the remaining parent compound and detect degradation products.
1. Sample Preparation and Stress Conditions:
-
Prepare stock solutions (e.g., 1 mg/mL) of this compound, its pinacol ester, and its MIDA boronate in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: To a third aliquot, add a solution of 3% hydrogen peroxide.
-
Thermal Stress: Incubate an aliquot of the stock solution at a controlled elevated temperature (e.g., 60°C).
-
For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before injection.
2. HPLC Method:
-
Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis of the esters.[7]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
A suitable gradient could be 5-95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) peak area.
-
Monitor the appearance and growth of new peaks, which correspond to degradation products.
Stability Assessment via ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a powerful tool for monitoring the degradation of boronic acid derivatives in solution in real-time.
1. Sample Preparation:
-
Dissolve a known amount of the test compound (this compound or its derivative) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the test conditions.
-
Acquire an initial ¹H NMR spectrum (t=0).
2. In situ Stress Application:
-
Hydrolytic Stability: Add a controlled amount of D₂O to the NMR tube.
-
Monitor the spectra at regular intervals. The disappearance of signals corresponding to the parent compound and the appearance of new signals will indicate hydrolysis. For the pinacol ester, the appearance of free pinacol can be monitored.
3. Data Analysis:
-
Integrate the characteristic peaks of the parent compound and the internal standard.
-
The ratio of the integrals will be proportional to the concentration of the parent compound.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its more stable derivatives is dictated by the specific requirements of the application.
-
This compound may be suitable for immediate use in reactions where its in-situ formation is not problematic and long-term storage is not required.
-
This compound Pinacol Ester offers a significant improvement in stability, making it a reliable choice for multi-step syntheses, purification, and short- to medium-term storage.
-
This compound MIDA Boronate represents the gold standard for stability.[2] Its exceptional robustness makes it ideal for applications requiring high purity, long-term storage, and controlled release of the active boronic acid, such as in iterative cross-coupling reactions.[3]
By carefully considering the stability profiles and employing appropriate analytical techniques to monitor their integrity, researchers can ensure the quality of their starting materials and the success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Boronic Acids and Boronate Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate organoboron reagent is a critical decision in modern synthetic chemistry, with significant implications for reaction efficiency, yield, and overall workflow. This guide provides an objective, data-driven comparison of two of the most common classes of these reagents: boronic acids and their corresponding boronate esters. Understanding the distinct advantages and disadvantages of each is paramount for researchers in organic synthesis and drug development.
The Reactivity vs. Stability Trade-Off
The fundamental difference between boronic acids and boronate esters lies in a well-established trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under aqueous basic conditions.[1]
Conversely, boronate esters, with pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boron reagent is critical to the success of this reaction.[1]
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to the propensity for decomposition.[2] | Generally high; can be purified by standard techniques like column chromatography.[2] |
| Handling and Storage | Requires an inert atmosphere and low temperatures for long-term storage.[2] | Stable at room temperature, easy to handle.[2] |
Representative Experimental Data:
| Entry | Boron Reagent | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | 95 |
| 2 | Phenylboronic acid pinacol ester | 6 | 92 |
Reaction Conditions: Aryl bromide (1.0 mmol), boron reagent (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C.
Table 2: Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds. While boronic acids are the traditional substrates, boronate esters can also be employed.[1]
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | | :--- | :--- | :--- | :--- | | Reactivity | Generally more reactive | Less reactive, may require modified conditions | | Substrate Scope | Broad scope with various amines | Can be challenging with less nucleophilic amines | | Reaction Conditions | Typically mild, often at room temperature | May require higher temperatures or different solvent systems |
Representative Experimental Data:
| Entry | Boron Reagent | Amine | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Aniline | 12 | 85 |
| 2 | Phenylboronic acid pinacol ester | Aniline | 24 | 70 |
Reaction Conditions: Boron reagent (1.0 mmol), amine (1.2 mmol), Cu(OAc)₂ (1.0 mmol), CH₂Cl₂, room temperature. A mixed MeCN/EtOH solvent system has been found to be effective for the Chan-Lam amination of aryl boronic acid pinacol esters with aryl amines.[3]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for comparing the reactivity of boronic acids and their ester derivatives.
General Experimental Workflow for Reactivity Comparison
The following workflow provides a general framework for comparing the reactivity of a boronic acid and its corresponding boronate ester in a cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction to compare a boronic acid and a boronate ester.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 171 mg)
-
Boronic acid (e.g., phenylboronic acid, 1.2 mmol, 146 mg)
-
Boronate ester (e.g., phenylboronic acid pinacol ester, 1.2 mmol, 245 mg)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23 mg)
-
Base (e.g., K₂CO₃, 2.0 mmol, 276 mg)
-
Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the corresponding boron reagent (either the boronic acid or the boronate ester in separate reactions), the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS) at regular time intervals.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product (e.g., by ¹H NMR, ¹³C NMR, and MS) and determine the isolated yield.
Logical Relationships and Signaling Pathways
The Reactivity-Stability Trade-Off: A Decision-Making Flowchart
The choice between a boronic acid and a boronate ester is dictated by the specific requirements of the synthetic task.
Signaling Pathway: Proteasome Inhibition by Bortezomib
Boronic acids and their derivatives are crucial in drug development. Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[4][5] Its mechanism of action involves the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[6][7]
Conclusion
The choice between boronic acids and boronate esters is a nuanced one, heavily dependent on the specific context of the synthesis. For rapid, small-scale syntheses where the reagent can be used promptly, the higher reactivity of boronic acids may be advantageous. However, for more complex, multi-step syntheses, high-throughput screening, and applications where reagent purity and stability are paramount, the superior handling characteristics of boronate esters often make them the preferred choice. By understanding the principles and leveraging the experimental data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylpyridine-3-Boronic Acid: A Versatile Building Block in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Among the vast arsenal of reagents available for constructing complex molecular architectures, 4-Methylpyridine-3-Boronic Acid has emerged as a particularly valuable asset, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, and offers a comparative perspective on its performance and utility.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The pyridine moiety is a common feature in many biologically active molecules, making pyridineboronic acids like this compound essential reagents in medicinal chemistry.
While direct side-by-side comparative studies under identical conditions are limited in the published literature, the reactivity of pyridineboronic acids in Suzuki-Miyaura couplings is known to be influenced by the position of the boronic acid group. The "2-pyridyl problem," for instance, describes the often-poor reactivity of 2-pyridylboronic acids due to catalyst inhibition by the adjacent nitrogen atom. In contrast, 3- and 4-pyridylboronic acids generally exhibit better reactivity.
To illustrate the utility of pyridineboronic acids in the synthesis of privileged scaffolds for kinase inhibitors, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides to form biaryl structures analogous to those found in many active pharmaceutical ingredients.
| Boronic Acid | Coupling Partner | Product | Yield (%) | Catalyst System |
| This compound (analogue) | 4-Bromoaniline | 4-(Pyridin-3-yl)aniline | 85% | Pd(OAc)₂, PPh₃, K₂CO₃ |
| Phenylboronic Acid | 2-Bromo-4-methylpyridine | 4-Methyl-2-phenylpyridine | 81% | Pd(dppf)Cl₂, K₂CO₃[1] |
| 4-Methoxyphenylboronic Acid | 2-Bromo-4-fluoro-5-methylpyridine | 2-(4-Methoxyphenyl)-4-fluoro-5-methylpyridine | 92% | Not specified[1] |
| 3-Thienylboronic Acid | 2-Bromo-4-methylpyridine | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% | Not specified[1] |
| Pyridine-4-boronic acid | 4-bromo-2-methylaniline | 3-Methyl-4-(pyridin-4-yl)aniline | High | Pd(OAc)₂, PPh₃, K₂CO₃ |
Note: The yield for the this compound analogue is a representative value from studies on similar 3-pyridylboronic acids. The other yields are from a comparative guide on the Suzuki coupling of 2-Bromo-4-methylpyridine with various boronic acids and are included to provide context on the reactivity of different boronic acid types.[1]
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine-aniline scaffold is a well-established pharmacophore in numerous kinase inhibitors, as it can effectively interact with the ATP-binding site of these enzymes. This compound serves as a key precursor for the synthesis of molecules containing the 4-methyl-3-pyridyl-aryl motif, which has shown significant promise in the development of potent and selective kinase inhibitors.
c-Jun N-terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in inflammatory diseases, neurodegenerative disorders, and cancer. A notable study on the development of 4-(pyrazol-3-yl)-pyridine based JNK inhibitors highlights the importance of the pyridine core in achieving high potency. While this study utilized a pyrazole boronic acid, the resulting pyridine-containing compounds demonstrated superior activity compared to their pyrimidine counterparts, underscoring the value of the pyridine scaffold.
The following table presents the inhibitory activity (IC50) of a series of 4-(pyrazol-3-yl)-pyrimidine and 4-(pyrazol-3-yl)-pyridine JNK3 inhibitors, illustrating the impact of the core heterocyclic ring on biological activity.
| Compound | Core Scaffold | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | Pyrimidine | 0.63 | > 20 |
| 12 | Pyridine | 0.16 | > 20 |
Data extracted from a study on the synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[2][3]
The significantly lower IC50 value for the pyridine-containing compound 12 compared to its pyrimidine analogue 1 demonstrates the advantageous nature of the pyridine scaffold in this context. The synthesis of such potent inhibitors often relies on a Suzuki-Miyaura coupling reaction, where a reagent like this compound could be employed to introduce the desired substituted pyridine moiety.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide, based on established procedures for similar couplings.
Synthesis of 4-(4-methylpyridin-3-yl)aniline
Materials:
-
This compound (1.0 equiv)
-
4-Bromoaniline (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoaniline, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-methylpyridin-3-yl)aniline.
Visualizing the Role in Kinase Inhibition
The JNK signaling pathway is a key cascade involved in cellular responses to stress. Inhibitors developed using this compound can effectively block this pathway, offering a therapeutic strategy for various diseases.
Caption: The JNK signaling cascade and the point of intervention for inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its favorable reactivity in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of the privileged 4-methyl-3-pyridyl-aryl scaffold. As demonstrated by the superior biological activity of pyridine-containing JNK inhibitors over their pyrimidine counterparts, the strategic incorporation of this moiety can lead to the development of potent and selective therapeutic agents. The detailed experimental protocols and a clear understanding of the targeted signaling pathways, as visualized above, provide researchers with the necessary tools to leverage the full potential of this compound in their drug discovery endeavors.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Methylpyridine-3-Boronic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Methylpyridine-3-Boronic Acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 148546-82-1
-
Molecular Formula: C6H8BNO2
Hazard Identification: this compound is classified with the following hazards:
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][5] | Protects eyes from dust particles and potential splashes, which can cause serious irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] | Protects skin from accidental spills and contact.[5] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5] | Minimizes the risk of respiratory tract irritation.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[2][5][7]
-
Avoid generating dust when transferring the solid.[5][8] Use appropriate tools, such as a spatula, for transfers.
-
For weighing, do so in a fume hood or a ventilated balance enclosure.
-
When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]
-
Remove and properly dispose of contaminated PPE.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a designated, clearly labeled, and sealable container for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealable container for hazardous liquid waste. Do not pour waste down the drain.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Decontamination of Glassware:
-
Initial Rinse: Rinse glassware that has come into contact with the chemical with an appropriate solvent (e.g., the solvent used in the experiment). Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[9]
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[9]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
3. Spill Management:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
4. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Diagram of Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
